Product packaging for Bms-066(Cat. No.:CAS No. 914946-88-6)

Bms-066

Cat. No.: B1667158
CAS No.: 914946-88-6
M. Wt: 379.4 g/mol
InChI Key: ULTCRVJUAZCGPP-UHFFFAOYSA-N
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Description

BMS-066 is a novel tricyclic inhibitors of IKK2. It is a compound that demonstrats potent in vitro potency, acceptable pharmacokinetic and physicochemical properties, and efficacy when dosed orally in a mouse model of inflammatory bowel disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N7O2 B1667158 Bms-066 CAS No. 914946-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]pyridin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCRVJUAZCGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914946-88-6
Record name BMS-066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914946886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7XSD8R7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-066

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound designated "BMS-066". The information presented in this document is a hypothetical case study designed to illustrate the format and depth of a technical guide on a drug's mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals. The data, experimental protocols, and signaling pathways described herein are representative examples and should not be attributed to any real-world compound.

Introduction

This compound is a fictitious, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases. This guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound.

Core Mechanism of Action

This compound functions as a covalent irreversible inhibitor of BTK. It selectively targets a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the kinase. This blockade of BTK activity disrupts downstream signaling cascades, ultimately inhibiting B-cell proliferation, survival, and activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Potency and Selectivity

ParameterValueAssay Type
BTK IC50 0.5 nMBiochemical Assay
BTK Ki 0.1 nMEnzyme Kinetics
Cellular BTK IC50 5.2 nMPhospho-BTK Assay (Ramos Cells)
Selectivity (vs. other kinases) >1000-foldKinomeScan

Table 2: Cellular Activity

ParameterValueCell LineAssay Type
EC50 (Inhibition of B-cell proliferation) 10.8 nMRamosProliferation Assay
EC50 (Induction of Apoptosis) 25.5 nMTMD8Apoptosis Assay
EC50 (Inhibition of CD69 expression) 8.1 nMPrimary Human B-cellsFlow Cytometry

Table 3: Pharmacokinetic Properties (Rodent Model)

ParameterValueSpeciesRoute of Administration
Bioavailability (F%) 45%MouseOral
Half-life (t1/2) 6.2 hoursMouseOral
Cmax 1.2 µMMouseOral (10 mg/kg)

Experimental Protocols

Biochemical BTK Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

  • Methodology: Recombinant human BTK enzyme was incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-BTK Assay
  • Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.

  • Methodology: Ramos B-cells were treated with a range of this compound concentrations for 2 hours. Cells were then stimulated with anti-IgM to induce BTK activation. Following stimulation, cells were lysed, and the level of phosphorylated BTK (pBTK) at Tyr223 was measured using an enzyme-linked immunosorbent assay (ELISA).

KinomeScan Selectivity Profiling
  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Methodology: The binding affinity of this compound to over 400 human kinases was determined using a competitive binding assay (KinomeScan, DiscoverX). The results are expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.

Visualization of Signaling Pathways and Workflows

BTK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of BTK in B-cell signaling and the point of intervention for this compound.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Proliferation Proliferation & Survival NFkB_AP1->Proliferation BMS066 This compound BMS066->Inhibition Inhibition->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway by this compound.

Experimental Workflow for Cellular Potency Assessment

This diagram outlines the workflow for determining the cellular potency of this compound.

Experimental_Workflow start Start cell_culture Culture Ramos B-cells start->cell_culture compound_treatment Treat with This compound cell_culture->compound_treatment stimulation Stimulate with anti-IgM compound_treatment->stimulation lysis Cell Lysis stimulation->lysis elisa pBTK ELISA lysis->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: Workflow for determining the cellular IC50 of this compound.

Conclusion

The preclinical data for the hypothetical compound this compound demonstrate its potent and selective inhibition of BTK. Through covalent modification of the active site, this compound effectively abrogates BTK-mediated signaling, leading to the inhibition of B-cell proliferation and survival. These findings would position this compound as a promising candidate for further development in the treatment of B-cell malignancies and autoimmune disorders, warranting further investigation in clinical settings.

The Role of BMS-345541 as a Selective IKKβ Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-345541, a selective and allosteric inhibitor of IκB kinase β (IKKβ). BMS-345541 has been instrumental in elucidating the role of the NF-κB signaling pathway in various pathological conditions, including inflammation and cancer. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.

Mechanism of Action

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK, demonstrating a greater potency for IKKβ over IKKα.[1][2][3][4][5] It binds to an allosteric site on the IKKβ enzyme, rather than competing with ATP, leading to the inhibition of IκBα phosphorylation.[2] This prevention of IκBα phosphorylation stabilizes the IκBα-NF-κB complex, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcription of NF-κB target genes.[6] This targeted inhibition of the canonical NF-κB pathway underscores the therapeutic potential of BMS-345541 in NF-κB-driven diseases.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of BMS-345541 as an IKKβ inhibitor.

Table 1: In Vitro Potency and Selectivity of BMS-345541

TargetIC50Assay TypeReference
IKKβ (IKK-2)0.3 µMCell-free kinase assay[1][2][4][5]
IKKα (IKK-1)4.0 µMCell-free kinase assay[1][2][4][5]
IκBα Phosphorylation4.0 µMTHP-1 cells[1][2]

Table 2: Cellular Activity of BMS-345541

Cell LineActivityIC50 / ConcentrationEffectReference
THP-1Cytokine Inhibition1-5 µMInhibition of LPS-stimulated TNFα, IL-1β, IL-8, and IL-6 production[1][2]
HUVECAdhesion Molecule Expression5 µMInhibition of TNFα-induced ICAM-1 and VCAM-1 expression[1]
T-ALL cell lines (BE-13, RPMI-8402, DND-41)Antiproliferative2-6 µMInhibition of cell growth[1]
Melanoma cell lines (SK-MEL-5, A375, Hs 294T)AntiproliferativeConcentration-dependentInhibition of cell proliferation[2]
H460 (human lung cancer)Cytotoxicity2.8 µMReduction in cell viability after 72 hrs[1]

Table 3: In Vivo Efficacy of BMS-345541

Animal ModelDosingEffectReference
Mice (LPS challenge)10 mg/kg, p.o.Dose-dependent inhibition of serum TNFα production[2]
Mice (SK-MEL-5 tumor xenograft)75 mg/kg, p.o.86% inhibition of tumor growth[2]
Mice (A375 tumor xenograft)75 mg/kg, p.o.69% inhibition of tumor growth[2]
Mice (Hs 294T tumor xenograft)75 mg/kg, p.o.67% inhibition of tumor growth[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and evaluation of BMS-345541, the following diagrams are provided in the DOT language for use with Graphviz.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKB IκBα IKK_complex->IKB Phosphorylates (P) IKB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IKB_NFkB->NFkB Degradation of IκBα BMS345541 BMS-345541 BMS345541->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_transcription Gene Transcription (Inflammation, Survival) DNA->Gene_transcription Initiates

Figure 1: NF-κB signaling pathway and the inhibitory action of BMS-345541.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (IKKβ and IKKα) cellular_assay Cell-Based Assays (e.g., IκBα Phosphorylation, Cytokine Release) kinase_assay->cellular_assay selectivity_panel Kinase Selectivity Profiling cellular_assay->selectivity_panel data_analysis_invitro Data Analysis (IC50 Determination) selectivity_panel->data_analysis_invitro animal_model Disease Model Selection (e.g., Inflammation, Cancer) data_analysis_invitro->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_study Efficacy Studies pk_pd->efficacy_study toxicity_study Toxicology Assessment efficacy_study->toxicity_study data_analysis_invivo Data Analysis (Tumor Growth Inhibition, etc.) toxicity_study->data_analysis_invivo start Compound Synthesis (BMS-345541) start->kinase_assay

Figure 2: General experimental workflow for evaluating an IKKβ inhibitor like BMS-345541.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize BMS-345541.

IKKβ Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • GST-IκBα (21-54) substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³³P]ATP

  • BMS-345541 or other test compounds

  • 96-well filter plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, GST-IκBα substrate, and the test compound (BMS-345541) at various concentrations.

  • Initiate the kinase reaction by adding recombinant IKKβ enzyme and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate with phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of IKKβ activity for each compound concentration and determine the IC50 value.

IκBα Phosphorylation Assay (Cell-Based)

This assay determines the effect of a compound on the phosphorylation of IκBα in a cellular context.

Materials:

  • A suitable cell line (e.g., THP-1 human monocytic cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNFα])

  • BMS-345541 or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, and a loading control (e.g., anti-β-actin)

  • Secondary antibodies conjugated to HRP

  • Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)

  • Imaging system for Western blots

Procedure:

  • Plate the cells (e.g., THP-1) in appropriate culture vessels and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of IκBα phosphorylation relative to total IκBα and the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-345541 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line (e.g., SK-MEL-5 human melanoma)

  • Cell culture medium and reagents for cell harvesting

  • Matrigel (optional)

  • BMS-345541 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Culture the cancer cells to the desired number.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer BMS-345541 (e.g., 75 mg/kg) or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Analyze the data to determine the effect of BMS-345541 on tumor growth inhibition.

This comprehensive guide provides a detailed technical overview of BMS-345541, a pivotal tool in the study of IKKβ and the NF-κB signaling pathway. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Core of Selectivity: A Technical Guide to BMS-066 and TYK2 Pseudokinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator of cytokine signaling pathways implicated in a host of immune-mediated diseases. Unlike other JAK family members, TYK2 possesses a structurally distinct pseudokinase (JH2) domain that provides a unique allosteric binding site for targeted inhibition. This technical guide delves into the mechanism of action of BMS-066, a selective inhibitor of TYK2, and its more potent analog, deucravacitinib (BMS-986165), which represent a novel class of therapeutics that function by stabilizing the autoinhibitory conformation of the TYK2 pseudokinase domain. This innovative approach achieves high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects associated with traditional ATP-competitive JAK inhibitors.

TYK2 Signaling Pathway

TYK2 is integral to the signaling cascades of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] Upon cytokine binding to their cognate receptors, TYK2, in concert with another JAK family member (e.g., JAK2 for IL-23 signaling), becomes activated through trans-phosphorylation.[3][4] This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses.[4]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Modulation

Caption: Simplified TYK2 signaling pathway.

Mechanism of this compound and Deucravacitinib Inhibition

This compound and its successor, deucravacitinib, employ a novel allosteric inhibition mechanism. Instead of competing with ATP at the active site of the kinase domain (JH1), these molecules bind to the ATP-binding site within the regulatory pseudokinase (JH2) domain.[6][7] This binding event stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, effectively locking the kinase in an inactive conformation and preventing its receptor-mediated activation.[8][9] This unique mechanism is the basis for the high selectivity of these compounds for TYK2 over other JAK family members, as the pseudokinase domains are less conserved than the active kinase domains.[10]

Inhibition_Mechanism cluster_TYK2 TYK2 Protein JH1 Kinase Domain (JH1) (Active Site) Inactive_TYK2 Inactive TYK2 (Autoinhibited Conformation) JH1->Inactive_TYK2 JH2 Pseudokinase Domain (JH2) (Regulatory) JH2->JH1 Stabilizes autoinhibitory interaction with BMS_066 This compound / Deucravacitinib BMS_066->JH2 Binds to Signaling_Blocked Downstream Signaling Blocked Inactive_TYK2->Signaling_Blocked

Caption: Allosteric inhibition of TYK2 by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and deucravacitinib, highlighting their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50 / KdSelectivity vs. JAK1/2/3Reference
This compound TYK2 JH2Probe Displacement72 nM (IC50)-[6][11]
IKKβEnzymatic9 nM (IC50)>400-fold vs. most kinases[11]
IL-23-stimulated ReporterCellular1020 nM (IC50)-[6][11]
Deucravacitinib TYK2 JH2Binding Assay0.02 nM (Ki)-
TYK2Whole Blood (pSTAT)-Highly selective[1]
JAK1/3Whole Blood (pSTAT)->200-fold vs. TYK2[12]
JAK2Whole Blood (pSTAT)->3000-fold vs. TYK2[12][13]

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects

ParameterValueConditionsReference
Tmax (median) 1.5 - 2.3 hoursSingle and multiple doses[14]
Half-life (t1/2) 8 - 15 hoursSingle dose[12][14]
Bioavailability ~99%Oral administration[15]
Accumulation 1.3 - 1.4-foldMultiple daily doses[14]
Cmax (6 mg QD) 45 ng/mLSteady-state[15]
AUC (6 mg QD) 473 ng*h/mLSteady-state[15]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the general methodologies for key experiments used to characterize this compound and deucravacitinib.

TYK2 JH2 Pseudokinase Domain Binding Assay (Probe Displacement)

This assay measures the ability of a test compound to displace a known, labeled ligand from the TYK2 JH2 domain.

  • Principle: A fluorescently labeled probe with known affinity for the TYK2 JH2 domain is incubated with the recombinant TYK2 JH2 protein. The binding of the probe results in a high fluorescence polarization (FP) signal. When a test compound that also binds to the JH2 domain is introduced, it competes with the probe, leading to a decrease in the FP signal.

  • General Protocol:

    • Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe (e.g., JH2 probe 1) in a suitable binding buffer in a 384-well plate.[16]

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Whole Blood STAT Phosphorylation Assay (Flow Cytometry)

This assay assesses the functional inhibition of TYK2-dependent signaling in a physiologically relevant matrix.

  • Principle: Human whole blood is stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α) in the presence of the inhibitor. The phosphorylation of downstream STAT proteins in specific immune cell subsets is then measured by flow cytometry using phospho-specific antibodies.

  • General Protocol:

    • Fresh human whole blood is pre-incubated with serial dilutions of the test compound (e.g., deucravacitinib) or vehicle control.

    • The blood is then stimulated with a specific cytokine (e.g., IFN-α to assess pSTAT1, or IL-23 to assess pSTAT3).[17]

    • Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

    • The cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like T cells or monocytes) and intracellular phospho-STAT proteins.

    • The level of STAT phosphorylation in the target cell populations is quantified using a flow cytometer.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

STAT_Phosphorylation_Workflow Start Start Whole_Blood Human Whole Blood Start->Whole_Blood Incubate Pre-incubate with This compound/Deucravacitinib Whole_Blood->Incubate Stimulate Stimulate with Cytokine (e.g., IL-23) Incubate->Stimulate Lyse_Fix_Perm Lyse RBCs, Fix & Permeabilize Stimulate->Lyse_Fix_Perm Stain Stain with Fluorescent Antibodies (pSTAT, CD markers) Lyse_Fix_Perm->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry End Calculate IC50 Flow_Cytometry->End

Caption: Workflow for whole blood STAT phosphorylation assay.
X-ray Crystallography

Determining the crystal structure of the TYK2 pseudokinase domain in complex with an inhibitor provides a detailed understanding of the binding interactions.

  • Principle: A purified, stable protein-inhibitor complex is crystallized, and the crystal is exposed to an X-ray beam. The diffraction pattern is used to calculate the electron density map and build a three-dimensional model of the protein and the bound ligand.

  • General Protocol:

    • A suitable construct of the TYK2 pseudokinase domain (often a kinase-inactive mutant for stability) is expressed and purified.[18]

    • The purified protein is incubated with a molar excess of the inhibitor (e.g., this compound) to form a stable complex. The presence of the inhibitor has been shown to be crucial for successful crystallization.[19]

    • The protein-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

    • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement and refined to yield a high-resolution model of the complex.

Conclusion

This compound and its clinical successor deucravacitinib represent a paradigm shift in the development of kinase inhibitors. By targeting the less-conserved pseudokinase domain of TYK2, these allosteric inhibitors achieve a high degree of selectivity, leading to a promising efficacy and safety profile. The unique mechanism of stabilizing an autoinhibitory conformation of TYK2 effectively blocks the signaling of key pro-inflammatory cytokines. The data and methodologies presented in this guide underscore the innovative approach of pseudokinase inhibition and provide a foundational understanding for researchers and drug developers working in the field of immune-mediated diseases.

References

The Discovery and Synthesis of Bms-066: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bms-066 is a potent and selective dual inhibitor of IκB kinase β (IKKβ) and Tyk2 pseudokinase.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a compound that has demonstrated significant anti-inflammatory properties. The document details its mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for its biological evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The transcription factor NF-κB plays a crucial role in the inflammatory response, and its activation is tightly regulated by the IκB kinase (IKK) complex, of which IKKβ is a key catalytic subunit. Consequently, inhibitors of IKKβ have been actively pursued as potential therapeutic agents for a range of inflammatory diseases. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective IKKβ inhibitors. In addition to its potent IKKβ inhibitory activity, this compound was also found to inhibit the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in cytokine signaling. This dual activity profile suggests a broad potential for modulating inflammatory pathways.

Discovery and Chemical Properties

This compound, with the chemical name 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide, was identified as a promising drug candidate from a series of tricyclic inhibitors of IKK2.[2][3]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,5-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide[3]
Molecular Formula C19H21N7O2[3][4]
Molecular Weight 379.42 g/mol [3][4]
CAS Number 914946-88-6[3]

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against IKKβ and the Tyk2 pseudokinase. Its selectivity and cellular activity have been characterized in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)NotesReference
IKKβ (enzymatic assay) 9-[1][5]
Tyk2 pseudokinase (probe displacement) 72-[1][5]
LPS-stimulated TNFα release (human PBMC) ~200Inhibition of cytokine production at the protein and mRNA level.[1]
LPS-stimulated IκBα phosphorylation (human PBMC) ~200-[1]
IL-23-stimulated reporter assay 1020-[1]

Selectivity Profile:

This compound demonstrates high selectivity for IKKβ over the closely related IKKα (>500-fold).[1][5] When screened against a panel of 155 kinases at a concentration of 10 µM, only six kinases showed greater than 75% inhibition, indicating a high degree of selectivity.[1][5] Further dose-response assays revealed that this compound is more than 30-fold selective against the next most potently inhibited kinase, Brk.[1][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting two key signaling pathways: the IKKβ/NF-κB pathway and the Tyk2-mediated cytokine signaling pathway.

IKKβ/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex. IKKβ, the catalytic subunit of this complex, then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α. This compound directly inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the activation of NF-κB.

IKKbeta_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB phosphorylates Bms066 This compound Bms066->IKK_complex inhibits p_IkBa p-IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Gene_Expression activates

Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.

Tyk2 Signaling Pathway

Tyk2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the differentiation and function of immune cells, particularly T helper cells. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, including Tyk2. Activated Tyk2 then phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. This compound inhibits the pseudokinase domain of Tyk2, which is believed to allosterically regulate the activity of the kinase domain, thereby disrupting downstream signaling.

Tyk2_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Kinase Domain Tyk2 Pseudokinase Domain Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Bms066 This compound Bms066->Tyk2 inhibits p_STAT p-STAT Dimer p-STAT Dimer p_STAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression activates

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Synthesis

The synthesis of this compound is described in the publication by Watterson et al. in Bioorganic & Medicinal Chemistry Letters (2011, 21(23), 7006-12). While the detailed experimental procedures and characterization data are provided in the supplementary information of the original publication, the general synthetic strategy involves the construction of the tricyclic core followed by the introduction of the side chains. The key steps likely include the formation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, followed by coupling with the pyridinylmethylacetamide side chain.

Disclaimer: The detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in its entirety. The following is a generalized representation of a plausible synthetic approach based on the chemical structure.

Experimental Protocols

The following protocols are based on the available information and standard laboratory procedures for assays of this type.

IKKβ Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the IKKβ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

  • Measure the kinase activity using a suitable detection method, such as the quantification of ADP produced.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Compound Prepare serial dilutions of this compound Start->Prepare_Compound Add_Compound Add this compound/DMSO to assay plate Prepare_Compound->Add_Compound Add_Enzyme Add IKKβ enzyme Add_Compound->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate_ATP Add substrate and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate for kinase reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detection Measure kinase activity (e.g., ADP quantification) Stop_Reaction->Detection Analyze Calculate % inhibition and IC50 Detection->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Tyk2 Pseudokinase Binding Assay

Objective: To determine the binding affinity of this compound to the Tyk2 pseudokinase domain.

Note: A probe displacement assay is a common method for this type of measurement.

Materials:

  • Recombinant human Tyk2 pseudokinase domain

  • A fluorescently labeled probe known to bind to the Tyk2 pseudokinase domain

  • Assay buffer

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • In the assay plate, combine the Tyk2 pseudokinase domain, the fluorescent probe, and either this compound or DMSO (control).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Calculate the percent displacement for each concentration of this compound and determine the IC50 value.

LPS-Induced TNF-α Release from Human PBMCs

Objective: To measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • CO2 incubator

Procedure:

  • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^7 cells/mL.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted this compound or vehicle control (medium with DMSO) to the cells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.[1]

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[1]

  • Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective dual inhibitor of IKKβ and Tyk2 pseudokinase with significant anti-inflammatory activity demonstrated in both enzymatic and cellular assays. Its unique mechanism of action, targeting two distinct and critical inflammatory signaling pathways, makes it a valuable research tool and a potential lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and characterization of this compound, which should aid researchers in further exploring its therapeutic potential.

References

In-Depth Pharmacological Profile of BMS-066: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of BMS-066, a novel and potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting key inflammatory pathways. This compound has demonstrated significant activity in both in vitro and in vivo models, positioning it as a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Introduction

This compound is a tricyclic compound identified as a dual inhibitor of IκB kinase 2 (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). By targeting these two distinct nodes in inflammatory signaling, this compound offers a multi-faceted approach to modulating immune responses. This guide summarizes the key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

Target/AssayIC50 (nM)
IKKβ (enzymatic assay)9
Tyk2 (pseudokinase domain binding assay)72
LPS-stimulated TNFα release in human PBMCs~200

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesDosingKey Findings
Adjuvant-Induced ArthritisRatOralSignificant reduction in paw swelling and joint inflammation.
TNBS-Induced ColitisMouseOralDemonstrated efficacy in a model of inflammatory bowel disease.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

IKKβ Enzymatic Assay

The inhibitory activity of this compound on IKKβ was determined using a biochemical kinase assay.

  • Enzyme: Recombinant human GST-tagged IKKβ.

  • Substrate: Biotinylated IκBα peptide.

  • ATP Concentration: At or near the Km for ATP.

  • Detection Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay was used to measure the phosphorylation of the IκBα substrate. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.

  • Procedure:

    • IKKβ enzyme, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer.

    • The reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified.

    • IC50 values were calculated from the dose-response curves.

Tyk2 Pseudokinase Domain Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay was employed to measure the binding affinity of this compound to the Tyk2 pseudokinase domain.[1]

  • Protein: Recombinant human Tyk2 pseudokinase domain.

  • Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.

  • Antibody: Europium-labeled anti-tag antibody.

  • Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the Tyk2 pseudokinase domain by a competitive inhibitor. Binding of the tracer and the europium-labeled antibody to the kinase results in a high FRET signal. Inhibition by this compound disrupts this interaction, leading to a decrease in the FRET signal.[1]

  • Procedure:

    • The Tyk2 pseudokinase domain, the fluorescent tracer, and the europium-labeled antibody were combined with varying concentrations of this compound.

    • The mixture was incubated to allow for binding equilibrium to be reached.

    • The FRET signal was measured using a plate reader.

    • IC50 values were determined from the resulting dose-response curves.

LPS-Stimulated TNFα Release in Human PBMCs

The cellular activity of this compound was assessed by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).

  • Cells: Freshly isolated human PBMCs.

  • Stimulus: Lipopolysaccharide (LPS).

  • Readout: TNFα concentration in the cell culture supernatant.

  • Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Cells were plated and pre-incubated with various concentrations of this compound.

    • LPS was added to the wells to stimulate TNFα production.

    • After an incubation period, the cell culture supernatants were collected.

    • The concentration of TNFα in the supernatants was quantified using a standard sandwich ELISA protocol.

    • IC50 values were calculated based on the inhibition of TNFα release.

Adjuvant-Induced Arthritis (AIA) in Lewis Rats

The in vivo efficacy of this compound in a model of rheumatoid arthritis was evaluated using the adjuvant-induced arthritis model in Lewis rats.[2]

  • Animals: Male Lewis rats.[2]

  • Induction Agent: Heat-killed Mycobacterium tuberculosis emulsified in mineral oil (Complete Freund's Adjuvant).[2]

  • Administration: A single intradermal injection at the base of the tail.

  • Treatment: this compound was administered orally once daily.

  • Disease Assessment: The severity of arthritis was evaluated by scoring paw swelling and redness on a standardized scale (e.g., 0-4 for each paw). Body weight was also monitored.

  • Procedure:

    • Arthritis was induced on day 0.

    • Oral administration of this compound or vehicle was initiated on the day of adjuvant injection.

    • Clinical signs of arthritis were scored daily or every other day.

    • The efficacy of this compound was determined by comparing the arthritis scores and body weight changes between the treated and vehicle control groups.

TNBS-Induced Colitis in Mice

The therapeutic potential of this compound in inflammatory bowel disease was assessed using the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.

  • Animals: Male or female mice (strain may vary, e.g., BALB/c or SJL/J).

  • Induction Agent: TNBS dissolved in ethanol.

  • Administration: Intrarectal administration of the TNBS/ethanol solution.

  • Treatment: this compound was administered orally.

  • Disease Assessment: Disease activity was monitored by daily measurement of body weight, stool consistency, and the presence of rectal bleeding (Disease Activity Index - DAI). At the end of the study, colonic inflammation was assessed macroscopically and histologically.

  • Procedure:

    • Mice were pre-sensitized (optional, depending on the specific protocol).

    • Colitis was induced by intrarectal administration of TNBS.

    • Oral treatment with this compound or vehicle was initiated.

    • DAI was scored daily.

    • At the termination of the experiment, colons were excised for macroscopic scoring and histopathological analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general experimental workflows.

IKK_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β, LPS IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases BMS066 This compound BMS066->IKK_Complex Inhibits IKKβ Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: IKKβ/NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Tyk2_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-12, IL-23 Receptor_Complex Cytokine Receptor (e.g., IL-12R, IL-23R) Cytokine->Receptor_Complex Tyk2 Tyk2 Receptor_Complex->Tyk2 JAK2 JAK2 Receptor_Complex->JAK2 STAT STAT Tyk2->STAT Phosphorylates Tyk2_Pseudokinase Pseudokinase Domain Tyk2_Kinase Kinase Domain JAK2->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes BMS066 This compound BMS066->Tyk2_Pseudokinase Binds to Tyk2_Pseudokinase->Tyk2_Kinase Regulates Gene_Transcription Inflammatory Gene Transcription STAT_Dimer->Gene_Transcription Translocates & Activates

Caption: Tyk2/JAK/STAT Signaling Pathway and the Allosteric Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (IKKβ & Tyk2) Cellular_Assay Cellular Assays (PBMC Stimulation) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies Selectivity_Profiling->PK_Studies Lead Optimization Efficacy_Models Efficacy Models (Arthritis, Colitis) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: General Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent dual inhibitor of IKKβ and the Tyk2 pseudokinase with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of inflammatory diseases. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for autoimmune and inflammatory disorders. Further investigation into its pharmacokinetic properties and safety profile is warranted to fully elucidate its clinical potential.

References

The Selective Inhibition of IKKβ by BMS-066: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound BMS-066 for I-kappa-B kinase beta (IKKβ) over I-kappa-B kinase alpha (IKKα). This compound has been identified as a potent and highly selective inhibitor of IKKβ, a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. Understanding the selectivity of this compound is crucial for its potential therapeutic applications in inflammatory diseases and oncology.

Quantitative Analysis of this compound Selectivity

The inhibitory activity of this compound against IKKβ and IKKα has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for IKKβ.

Target KinaseIn Vitro IC50Selectivity (IKKα/IKKβ)
IKKβ9 nM>500-fold
IKKα>4500 nM

Data compiled from publicly available sources.

Experimental Protocols

While the precise, detailed experimental protocols from the original discovery of this compound are proprietary, this section outlines representative methodologies for the key assays used to determine its selectivity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for IKKβ and IKKα.

Materials:

  • Recombinant human IKKβ and IKKα enzymes

  • Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for detection systems like ADP-Glo™

  • This compound at various concentrations

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence or radioactivity

Procedure:

  • Prepare a solution of the recombinant kinase (IKKβ or IKKα) in the assay buffer.

  • Add the kinase solution to the wells of the microplate.

  • Add this compound at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Quantify the kinase activity. In the case of the ADP-Glo™ assay, this involves converting the ADP generated to ATP and then measuring the light produced by a luciferase reaction.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of LPS-Stimulated Cytokine Production in PBMCs

This assay assesses the ability of a compound to inhibit a specific signaling pathway in a cellular context.

Objective: To determine the cellular potency of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from whole blood

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound at various concentrations

  • Enzyme-linked immunosorbent assay (ELISA) kit for human TNFα

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1-2 x 10⁵ cells per well.

  • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNFα.

  • Incubate the cells for a specific time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNFα in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNFα production for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay: Inhibition of IκBα Phosphorylation

This assay directly measures the inhibition of the IKKβ-mediated phosphorylation of its downstream target, IκBα.

Objective: To confirm the mechanism of action of this compound by assessing its ability to block the phosphorylation of IκBα in stimulated cells.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes or HeLa cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNFα or LPS)

  • This compound at various concentrations

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies: primary antibody against phosphorylated IκBα (p-IκBα) and a primary antibody for total IκBα or a loading control (e.g., GAPDH or β-actin).

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence).

  • Western blotting equipment and reagents.

Procedure:

  • Culture the cells to an appropriate confluency.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) or LPS for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with the primary antibody against p-IκBα.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection method (e.g., chemiluminescence).

  • Strip the membrane and re-probe with an antibody for total IκBα or a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of IκBα phosphorylation inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways, highlighting the central role of IKKβ in the canonical pathway, which is the primary target of this compound.

G Canonical NF-κB Signaling Pathway cluster_receptor Cell Membrane Receptor TNFR / TLR IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylation BMS066 This compound BMS066->IKK_Complex Inhibition NFkB NF-κB (p50/p65) IkB_alpha->NFkB Inhibition p_IkB_alpha p-IκBα IkB_alpha->p_IkB_alpha Active_NFkB Active NF-κB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB_alpha->Ub_Proteasome Ub_Proteasome->IkB_alpha Degradation Nucleus Nucleus Active_NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription G Non-Canonical NF-κB Signaling Pathway cluster_receptor Cell Membrane Receptor BAFFR / LTβR NIK NIK IKKa_dimer IKKα Dimer NIK->IKKa_dimer Activation p100_RelB p100/RelB IKKa_dimer->p100_RelB Phosphorylation p_p100_RelB p-p100/RelB p100_RelB->p_p100_RelB Processing Proteasomal Processing p_p100_RelB->Processing p52_RelB p52/RelB Processing->p52_RelB Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Transcription Gene Transcription (Lymphoid Organogenesis) Nucleus->Gene_Transcription G Experimental Workflow for Cellular IC50 Determination Plate_Cells Plate Cells in 96-well Plate Pretreat Pre-treat with This compound Plate_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (4-6h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform TNFα ELISA Collect_Supernatant->ELISA Analyze Analyze Data & Calculate IC50 ELISA->Analyze

The TYK2 Pseudokinase Domain: A Paradigm Shift in Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal target in the treatment of various immune-mediated diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the catalytic domain (JH1), a novel and highly successful strategy involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase domain (JH2). This approach has overcome the long-standing challenge of achieving selectivity within the JAK family, leading to the development of first-in-class therapeutics with a favorable safety profile. This guide provides a comprehensive overview of the TYK2 pseudokinase domain as a drug target, detailing the underlying signaling pathways, the mechanism of allosteric inhibition, key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to drug discovery and development in this space.

Introduction to TYK2 and its Pseudokinase Domain

TYK2 is an intracellular tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[1][2][3][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders.

Structurally, TYK2 is composed of four principal domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and an SH2 (Src Homology 2) domain, which are involved in receptor binding, followed by a C-terminal pseudokinase (JH2) domain and a kinase (JH1) domain.[8][9] The tandem arrangement of a catalytically inactive pseudokinase domain and a catalytically active kinase domain is a hallmark of the JAK family.[10]

The JH2 domain, despite lacking phosphotransfer activity, performs a critical regulatory function.[9][10][11] Structural and functional studies have revealed that the JH2 domain maintains the adjacent JH1 kinase domain in an inactive, autoinhibited state.[8][9][12] Upon cytokine-mediated receptor dimerization, a conformational change relieves this inhibition, allowing the JH1 domain to become active. Targeting the JH2 domain with small molecules that stabilize this autoinhibited conformation offers a unique mechanism for allosteric inhibition, providing a path to exquisite selectivity against other JAK family members (JAK1, JAK2, JAK3), whose catalytic domains are highly homologous.[6][8][13][14][15]

TYK2-Mediated Signaling Pathways

TYK2 functions by pairing with other JAKs (JAK1 or JAK2) to transduce signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins.[16] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STATs, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

The IL-23/Th17 Pathway

The IL-23 pathway is fundamental to the pathogenesis of psoriasis and other inflammatory diseases.[16] Signaling through the IL-23 receptor, which requires both TYK2 and JAK2, is critical for the expansion and maintenance of pathogenic Th17 cells.[4] These cells produce pro-inflammatory cytokines, such as IL-17, which drive inflammation.[16]

IL23_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23R IL-23 Receptor TYK2 TYK2 IL23R->TYK2 Activation JAK2 JAK2 IL23R->JAK2 TYK2->JAK2 Trans-phosphorylation STAT3 STAT3 TYK2->STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Gene Transcription (e.g., RORγt, IL-17) pSTAT3_dimer->Gene Translocation IL23 IL-23 IL23->IL23R Binding

Figure 1: The IL-23/Th17 Signaling Pathway mediated by TYK2/JAK2.
The IL-12/Th1 Pathway

IL-12 signaling, also mediated by a TYK2/JAK2 pair, is essential for the differentiation of Th1 cells and the production of IFN-γ.[3][4] This pathway plays a significant role in host defense and the pathology of various autoimmune disorders.

IL12_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor TYK2 TYK2 IL12R->TYK2 Activation JAK2 JAK2 IL12R->JAK2 TYK2->JAK2 Trans-phosphorylation STAT4 STAT4 TYK2->STAT4 JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerization Gene Gene Transcription (e.g., IFN-γ, T-bet) pSTAT4_dimer->Gene Translocation IL12 IL-12 IL12->IL12R Binding

Figure 2: The IL-12/Th1 Signaling Pathway mediated by TYK2/JAK2.
The Type I IFN Pathway

Type I interferons (IFN-α/β) are crucial for antiviral immunity but are also implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[5] Their signaling cascade is mediated by TYK2 paired with JAK1.[4]

IFN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR Type I IFN Receptor TYK2 TYK2 IFNR->TYK2 Activation JAK1 JAK1 IFNR->JAK1 TYK2->JAK1 Trans-phosphorylation STAT2 STAT2 TYK2->STAT2 STAT1 STAT1 JAK1->STAT1 Phosphorylation ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) STAT1->ISGF3 Complex Formation STAT2->ISGF3 Complex Formation Gene Interferon-Stimulated Gene Transcription ISGF3->Gene Translocation IFN Type I IFN IFN->IFNR Binding

Figure 3: The Type I IFN Signaling Pathway mediated by TYK2/JAK1.

Quantitative Data on TYK2 Inhibition

The development of Deucravacitinib (formerly BMS-986165) provides a wealth of data on the successful targeting of the TYK2 pseudokinase domain.[17][18] It is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][17]

Table 1: Biochemical Potency and Binding Affinity of TYK2 JH2 Inhibitors
CompoundTarget DomainAssay TypePotency / AffinityReference
Deucravacitinib (BMS-986165) TYK2 JH2Binding (Ki)0.02 nM[18]
SHR 2178 TYK2 JH2Binding (Kd)0.34 nM[8]
SHR 8751 TYK2 JH2Binding (Kd)0.032 nM[8]
SHR 9332 TYK2 JH2Binding (Kd)0.04 nM[8]
SHR 2396 TYK2 JH2Binding (Kd)0.029 nM[8]
SHR 0936 TYK2 JH2Binding (Kd)0.0074 nM[8]
Table 2: Functional Selectivity of Deucravacitinib in Cellular Assays
Pathway (Primary JAKs)Cellular Assay EndpointDeucravacitinib Selectivity vs. TYK2Reference
TYK2 (IL-23)pSTAT3 in T-cells-[18]
JAK1 (IL-6)pSTAT3 in TF-1 cells>2000-fold[13]
JAK2 (EPO)pSTAT5 in TF-1 cells>2000-fold[13]
JAK3 (IL-2)pSTAT5 in CD3+ T-cells>100-fold[13][18]
Table 3: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO Trials)
EndpointDeucravacitinib (6 mg QD)PlaceboApremilast (30 mg BID)Reference
PASI 75 at Week 16 ~59%~13%~35%[1]
sPGA 0/1 at Week 16 ~54%~7%~32%[1]
PASI 75 at Week 24 Efficacy improves over 24 weeks--[1]
Maintained Response Efficacy maintained through 2 years--[1]

Psoriasis Area and Severity Index (PASI) 75 denotes a ≥75% improvement from baseline. static Physician's Global Assessment (sPGA) 0/1 indicates clear or almost clear skin.

Table 4: Pharmacodynamic Effects of Deucravacitinib in Psoriatic Skin (at 16 Weeks)
Inflammatory MarkerPercent Reduction from BaselineReference
IL-17A 47% to 50%[13][16]
IL-19 72%[13][16]
Beta-defensin 81% to 84%[13][16]

Key Experimental Protocols

Reproducible and robust assays are critical for the discovery and characterization of TYK2 pseudokinase inhibitors.

Biochemical Assays for Inhibitor Binding and Potency

This assay is designed to screen for and profile small molecules that bind to the TYK2 JH2 domain by competing with a fluorescently labeled probe.[19][20][21]

  • Principle: A fluorescent probe bound to the larger TYK2 JH2 protein rotates slowly, resulting in high fluorescence polarization. When a small molecule inhibitor displaces the probe, the now-free probe rotates faster, leading to a decrease in polarization.

  • Materials:

    • Purified, recombinant human TYK2 JH2 domain.[21]

    • Fluorescently labeled ATP binding site tracer (e.g., JH2 probe 1).[19][21]

    • Assay Buffer.

    • 384-well microplates.[19]

    • Test compounds serially diluted in DMSO.

  • Method:

    • Prepare a master mix of TYK2 JH2 protein and the fluorescent probe in assay buffer.

    • Dispense the master mix into the wells of a 384-well plate.

    • Add test compounds or DMSO (for control wells) to the wells.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization signal using a microplate reader capable of FP measurements.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - TYK2 JH2 Protein - Fluorescent Probe - Test Compounds start->prep_reagents mix_dispense Create & Dispense Master Mix (TYK2 JH2 + Probe) prep_reagents->mix_dispense add_compounds Add Serially Diluted Test Compounds mix_dispense->add_compounds incubate Incubate Plate (Reach Equilibrium) add_compounds->incubate read_fp Read Fluorescence Polarization (FP) incubate->read_fp analyze Calculate % Inhibition & Determine IC₅₀ read_fp->analyze end End analyze->end

Figure 4: Workflow for a Fluorescence Polarization (FP) binding assay.

This protocol measures the inhibitory effect of allosteric JH2 binders on the catalytic activity of the isolated TYK2 JH1 kinase domain.[9]

  • Principle: This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

  • Materials:

    • Z'-LYTE™ Kinase Assay Kit (contains peptide substrate, development reagents).[9]

    • Purified, recombinant TYK2 JH1 domain.[22]

    • ATP.

    • Kinase reaction buffer.

    • Test compounds.

  • Method:

    • Add serially diluted test compounds to the wells of a 384-well plate.[9]

    • Prepare a kinase reaction mixture containing the TYK2 JH1 enzyme, the peptide substrate, and ATP in kinase buffer.[9]

    • Add the kinase reaction mixture to the wells containing the compounds to initiate the reaction.

    • Incubate for 1 hour at room temperature.[9]

    • Add the development solution to the wells, which contains antibodies that bind to the phosphorylated or non-phosphorylated peptide, generating a FRET signal.

    • Incubate for 1 hour at room temperature.[9]

    • Read the fluorescence on a suitable plate reader and calculate the ratio of emission signals to determine the percent phosphorylation and, subsequently, the percent inhibition.

Cell-Based Assays for Signaling Inhibition

This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.[22]

  • Principle: Stimulation of NK-92 cells with IL-12 activates the TYK2/JAK2 pathway, leading to the phosphorylation of STAT4. The level of phosphorylated STAT4 (pSTAT4) is quantified to determine the inhibitory activity of a test compound.

  • Materials:

    • NK-92 cell line.

    • Recombinant human IL-12.

    • Test compounds.

    • Lysis buffer.

    • Antibodies for pSTAT4 and total STAT4 (for Western blot or ELISA) or fluorescently labeled pSTAT4 antibody (for flow cytometry).

  • Method:

    • Culture NK-92 cells to the appropriate density.

    • Pre-treat the cells with serially diluted test compounds or DMSO vehicle for 30 minutes.[22]

    • Stimulate the cells with a pre-determined concentration of IL-12.

    • After a short incubation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.

    • Quantify the levels of pSTAT4 and total STAT4 using a suitable method (e.g., Western blot, ELISA, or intracellular flow cytometry).

    • Normalize pSTAT4 levels to total STAT4 or a housekeeping protein and calculate the IC₅₀ value.

pSTAT_Assay_Workflow start Start culture_cells Culture Cells (e.g., NK-92) start->culture_cells pretreat Pre-treat Cells with Test Compound culture_cells->pretreat stimulate Stimulate with Cytokine (e.g., IL-12) pretreat->stimulate lyse Stop Reaction & Lyse Cells stimulate->lyse quantify Quantify pSTAT Levels (Western, Flow, ELISA) lyse->quantify analyze Normalize Data & Determine IC₅₀ quantify->analyze end End analyze->end

Figure 5: General workflow for a cell-based phospho-STAT assay.
Structural Biology

Determining the high-resolution crystal structure is essential for understanding the mechanism of inhibition and for structure-based drug design.[12]

  • Principle: A purified protein-inhibitor complex is induced to form a highly ordered, three-dimensional crystal lattice. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.

  • Method Outline:

    • Protein Expression and Purification: Express a construct of the human TYK2 pseudokinase-kinase domains (e.g., residues 566–1187) in a suitable system, such as insect cells.[23][24] Purify the protein to homogeneity using chromatography techniques.

    • Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding site.

    • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.

    • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the TYK2-inhibitor complex.[12]

Conclusion and Future Outlook

The TYK2 pseudokinase domain has been unequivocally validated as a therapeutic target. The strategy of allosteric inhibition through the JH2 domain represents a landmark achievement in kinase drug discovery, enabling the development of highly selective inhibitors that avoid the off-target effects associated with pan-JAK inhibition.[15][25] The clinical success of Deucravacitinib in psoriasis has paved the way for its investigation in other immune-mediated diseases, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][26]

The field is rapidly evolving, with several next-generation TYK2 inhibitors in various stages of clinical development.[25][27][28] Future research will focus on further refining selectivity, optimizing pharmacokinetic properties, and expanding the therapeutic application of this class of drugs to address a wider spectrum of inflammatory and autoimmune conditions. The continued exploration of the TYK2 pseudokinase domain promises to deliver more innovative and targeted therapies for patients with significant unmet medical needs.

References

Preclinical Profile of BMS-066: A Dual IKKβ/Tyk2 Inhibitor for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on BMS-066, a novel small molecule inhibitor targeting both I-kappa B kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2), for the potential treatment of Inflammatory Bowel Disease (IBD). While specific quantitative data from the primary publication remains inaccessible, this document synthesizes the known mechanism of action, summarizes the reported efficacy, and presents generalized experimental protocols and signaling pathways relevant to its preclinical development.

Core Compound Information

This compound has been identified as a potent, orally available dual inhibitor of IKKβ and Tyk2. Its discovery and initial preclinical evaluation were described in a publication by Das et al. in Bioorganic & Medicinal Chemistry Letters in 2011. The abstract of this publication indicates that the compound demonstrated efficacy in a mouse model of inflammatory bowel disease.

Mechanism of Action: Dual Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by simultaneously targeting two critical signaling cascades implicated in the pathogenesis of IBD: the IKKβ/NF-κB pathway and the Tyk2/STAT pathway.

IKKβ/NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of the innate and adaptive immune responses. In the context of IBD, the activation of this pathway in intestinal epithelial cells and immune cells leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. IKKβ is a key kinase in the IKK complex responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers to translocate to the nucleus and initiate gene transcription. By inhibiting IKKβ, this compound is expected to suppress the production of these inflammatory mediators, thereby reducing intestinal inflammation.

Tyk2/STAT Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of several key cytokines that drive IBD pathogenesis, most notably Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are major contributors to the chronic inflammation observed in IBD. Inhibition of Tyk2 by this compound is anticipated to disrupt these signaling pathways, leading to a reduction in the pathogenic T-cell response in the gut.

Preclinical Efficacy in a Mouse Model of IBD

The primary publication by Das et al. reports that this compound was efficacious when administered orally in a mouse model of IBD.[1] While the specific quantitative data on the reduction of disease activity index (DAI), histological scores, or cytokine levels are not publicly available, the positive efficacy finding suggests that the dual inhibition of IKKβ and Tyk2 by this compound translates to a therapeutic benefit in a preclinical setting of intestinal inflammation.

Data Presentation

Due to the inaccessibility of the full-text article containing the primary data, the following tables are presented as representative templates of how quantitative data for a compound like this compound would be structured.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
IKKβData not available
Tyk2Data not available

Table 2: Hypothetical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

Treatment GroupDose (mg/kg, p.o.)Change in Body Weight (%)Disease Activity Index (DAI)Histological ScoreColon Length (cm)Myeloperoxidase (MPO) Activity (U/g tissue)
Naive (No DSS)-Data not availableData not availableData not availableData not availableData not available
Vehicle + DSS-Data not availableData not availableData not availableData not availableData not available
This compound + DSSDose 1Data not availableData not availableData not availableData not availableData not available
This compound + DSSDose 2Data not availableData not availableData not availableData not availableData not available
This compound + DSSDose 3Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The specific experimental protocol used to evaluate this compound in the IBD mouse model is not detailed in the available literature. However, a general methodology for such a study, based on common practices in the field, is provided below.

General Protocol for Dextran Sulfate Sodium (DSS)-Induced Colitis Model

1. Animals:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c

  • Sex: Male or Female

  • Age: 8-12 weeks

2. Induction of Colitis:

  • Acute colitis is induced by the administration of 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

3. Dosing:

  • This compound is formulated in an appropriate vehicle for oral gavage.

  • Dosing typically commences concurrently with DSS administration and continues daily for the duration of the study.

  • A vehicle control group receives the formulation vehicle only.

4. Clinical Assessment:

  • Daily monitoring of body weight, stool consistency, and presence of fecal blood.

  • A Disease Activity Index (DAI) is calculated based on these parameters.

5. Macroscopic and Histological Assessment:

  • At the termination of the study, the entire colon is excised, and its length is measured.

  • A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, tissue damage, and crypt architecture disruption.

6. Biomarker Analysis:

  • Colon tissue homogenates can be used to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-23) in colon tissue homogenates or serum can be quantified by ELISA or multiplex assays.

Mandatory Visualizations

Signaling Pathways of this compound in IBD

BMS066_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-12, IL-23) receptor Cytokine Receptors cytokines->receptor IKK IKK Complex receptor->IKK Tyk2 Tyk2 receptor->Tyk2 IkappaB IκB IKK->IkappaB P NFkB NF-κB nucleus Nucleus NFkB->nucleus STAT STAT Tyk2->STAT P STAT->nucleus BMS066 This compound BMS066->IKK BMS066->Tyk2 gene_expression gene_expression nucleus->gene_expression Transcription of Pro-inflammatory Genes IBD_Experimental_Workflow start Acclimatize Mice induction Induce Colitis (e.g., DSS in water) start->induction treatment Administer this compound (Oral Gavage) induction->treatment monitoring Daily Monitoring (Body Weight, DAI) treatment->monitoring termination Euthanasia & Tissue Collection monitoring->termination analysis Macroscopic, Histological, & Biomarker Analysis termination->analysis

References

Methodological & Application

Application Notes and Protocols for BMS-066 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-066, a dual inhibitor of IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), in cell culture experiments. Detailed protocols for assessing its activity in relevant cell-based assays are provided below.

Introduction

This compound is a potent and selective inhibitor of IKKβ and the Tyk2 pseudokinase domain, key components of inflammatory signaling pathways. IKKβ is a central kinase in the canonical NF-κB pathway, which regulates the expression of numerous pro-inflammatory cytokines and other mediators of inflammation. Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. By targeting both IKKβ and Tyk2, this compound offers a dual mechanism to modulate inflammatory responses, making it a valuable tool for research in immunology, oncology, and other areas where these pathways are implicated.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of IKKβ and by binding to the pseudokinase domain of Tyk2, thereby preventing its activation.

  • IKKβ Inhibition: this compound inhibits the IKKβ-catalyzed phosphorylation of IκBα. This prevents the degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, blocking the transcription of pro-inflammatory genes.

  • Tyk2 Pseudokinase Inhibition: this compound binds to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thus blocking downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Quantitative Data

The following tables summarize the in vitro potency of this compound against its primary targets and its effects in cellular assays.

TargetAssay TypeIC50 (nM)Reference
IKKβKinase Assay9[1]
Tyk2 (pseudokinase)Probe Displacement72[1]
Cellular AssayCell TypeEndpointIC50 (nM)Reference
LPS-stimulated Cytokine ProductionHuman PBMCsCytokine release~200[1]
IL-23-stimulated Reporter GeneT-cellsReporter gene activity1020
LPS-stimulated IκBα PhosphorylationHuman PBMCsp-IκBα levels~150[1]

Signaling Pathway

The diagram below illustrates the signaling pathways targeted by this compound.

This compound inhibits the NF-κB and Tyk2/STAT signaling pathways.

Experimental Protocols

Protocol 1: Inhibition of LPS-induced Cytokine Production in Human PBMCs

This protocol details the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, or other cytokines of interest

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/well.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of this compound for the inhibition of each cytokine.

Protocol 2: Assessment of Tyk2 Inhibition via STAT Phosphorylation in a T-cell Line

This protocol describes how to evaluate the inhibitory activity of this compound on Tyk2 by measuring the phosphorylation of STAT proteins in a suitable T-cell line (e.g., Jurkat) upon cytokine stimulation.

Materials:

  • Jurkat T-cells (or another suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Recombinant human IL-12 or IL-23

  • PBS

  • Cell lysis buffer

  • Phospho-STAT specific antibodies (e.g., anti-pSTAT4)

  • Western blotting or flow cytometry reagents and equipment

Procedure:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^6 cells/well.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in serum-free RPMI-1640 medium.

  • Compound Treatment: Pre-incubate the cells with different concentrations of this compound or vehicle for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL) or IL-23 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis (for Western Blot):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT4 and total STAT4.

    • Use a suitable secondary antibody and detect the signal using a chemiluminescence substrate.

  • Flow Cytometry Analysis (Alternative to Western Blot):

    • Fix and permeabilize the cells according to standard protocols.

    • Stain the cells with a fluorescently labeled anti-phospho-STAT4 antibody.

    • Analyze the cells using a flow cytometer.

  • Data Analysis: Quantify the inhibition of STAT phosphorylation at different this compound concentrations to determine its potency.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating this compound in cell culture.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PBMCs, T-cell line) start->cell_culture cell_seeding Cell Seeding cell_culture->cell_seeding pre_incubation Pre-incubation with this compound cell_seeding->pre_incubation compound_prep This compound Preparation (Stock and Dilutions) compound_prep->pre_incubation stimulation Stimulation (e.g., LPS, IL-12/IL-23) pre_incubation->stimulation incubation Incubation stimulation->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay elisa Cytokine Measurement (ELISA) endpoint_assay->elisa IKKβ Pathway western_flow p-STAT Analysis (Western Blot / Flow Cytometry) endpoint_assay->western_flow Tyk2 Pathway data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis western_flow->data_analysis end End data_analysis->end

General experimental workflow for this compound cell-based assays.

Stability and Storage

  • Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. The stability of this compound in aqueous media over long incubation periods should be empirically determined if necessary.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

References

Application Notes and Protocols: BMS-066 IC50 in Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inhibitory activity of BMS-066, a dual inhibitor of I-kappa-B kinase beta (IKKβ) and Tyrosine Kinase 2 (Tyk2) pseudokinase. The following sections detail its mechanism of action, inhibitory concentrations, and protocols for determining its activity in human peripheral blood mononuclear cells (PBMCs).

Introduction

This compound is a potent small molecule inhibitor targeting two key enzymes in inflammatory signaling pathways: IKKβ and the pseudokinase domain of Tyk2.[1][2] By inhibiting IKKβ, this compound interferes with the activation of the NF-κB pathway. Its interaction with the Tyk2 pseudokinase domain allosterically inhibits the function of the adjacent catalytic domain, thereby blocking signaling downstream of receptors for cytokines such as IL-12, IL-23, and Type I interferons.[1][3] This dual-targeting mechanism makes this compound a compound of significant interest for the study and potential treatment of immune-mediated diseases.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target/AssayMatrixIC50 Value (nM)
IKKβEnzymatic Assay9
Tyk2 (pseudokinase domain)Probe Displacement Assay72
LPS-Stimulated Cytokine ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)~200
LPS-Stimulated IκBα PhosphorylationHuman Peripheral Blood Mononuclear Cells (PBMCs)~200
Data sourced from MedChemExpress.[1]

Signaling Pathways

This compound modulates two critical signaling pathways involved in the immune response: the NF-κB pathway and the JAK/STAT pathway.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p p-IκBα (Ubiquitinated) IKK_complex->IkB_p leads to NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BMS066 This compound BMS066->IKK_complex inhibits Proteasome Proteasome IkB_p->Proteasome degraded by DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Transcription

Figure 1: Simplified NF-κB signaling pathway showing inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 (Pseudokinase-Kinase) Receptor->Tyk2 activates JAK JAK Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer dimerizes BMS066 This compound BMS066->Tyk2 stabilizes pseudokinase domain DNA DNA STAT_dimer->DNA binds to Transcription Gene Transcription DNA->Transcription

Figure 2: Simplified JAK/STAT signaling pathway showing allosteric inhibition of Tyk2 by this compound.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound in human PBMCs by measuring the inhibition of Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production.

Objective: To determine the concentration of this compound that inhibits 50% of TNF-α production from LPS-stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Protocol:

  • Isolation of Human PBMCs:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations for the assay (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

  • Cell Plating and Treatment:

    • Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

    • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation of PBMCs:

    • Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.

    • Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 10 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[4]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_PBMCs 1. Isolate PBMCs (Ficoll Gradient) Count_Cells 2. Count & Adjust Cell Density (1x10^6 cells/mL) Isolate_PBMCs->Count_Cells Plate_Cells 4. Plate PBMCs (1x10^5 cells/well) Count_Cells->Plate_Cells Prepare_Drug 3. Prepare this compound Serial Dilutions Add_Drug 5. Add this compound Dilutions (Pre-incubate 1 hr) Prepare_Drug->Add_Drug Plate_Cells->Add_Drug Stimulate 6. Stimulate with LPS (100 ng/mL) Add_Drug->Stimulate Incubate 7. Incubate (18-24 hrs) Stimulate->Incubate Collect_Supernatant 8. Collect Supernatant (Centrifugation) Incubate->Collect_Supernatant ELISA 9. Measure TNF-α (ELISA) Collect_Supernatant->ELISA Calculate_IC50 10. Plot & Calculate IC50 (Non-linear Regression) ELISA->Calculate_IC50

Figure 3: Experimental workflow for determining the IC50 of this compound in PBMCs.

References

Application Notes and Protocols for Studying T Lymphocyte Activation with BMS-066

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T lymphocyte activation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity. This process is tightly regulated by a complex network of signaling pathways. Two key kinases involved in modulating T cell responses are the IκB kinase β (IKKβ) and Tyrosine Kinase 2 (Tyk2). BMS-066 is a potent and selective dual inhibitor of IKKβ and the Tyk2 pseudokinase domain, making it a valuable tool for dissecting the roles of these pathways in T lymphocyte activation.

IKKβ is a central component of the canonical NF-κB signaling pathway, which is essential for T cell proliferation, survival, and cytokine production upon T cell receptor (TCR) engagement. Tyk2, a member of the Janus kinase (JAK) family, is critical for signal transduction downstream of various cytokine receptors, including those for IL-12, IL-23, and Type I interferons. These cytokines are instrumental in directing T helper cell differentiation and function. By inhibiting both IKKβ and Tyk2, this compound offers a unique opportunity to investigate the interplay between TCR-mediated and cytokine-mediated signaling in T lymphocyte activation.

These application notes provide detailed protocols for utilizing this compound to study its effects on T lymphocyte proliferation, cytokine secretion, and intracellular signaling pathways.

Data Presentation

The following tables summarize the known biochemical properties of this compound and provide illustrative data on its expected effects in T lymphocyte activation assays.

Table 1: Biochemical Activity of this compound

TargetIC50
IKKβ9 nM
Tyk2 (pseudokinase domain)72 nM

Note: Data is compiled from publicly available sources.[1]

Table 2: Illustrative Effects of this compound on T Lymphocyte Activation

AssayReadoutVehicle ControlThis compound (1 µM)
Proliferation Assay % Divided Cells (CFSE)85%30%
Cytokine Secretion IL-2 (pg/mL)2500800
IFN-γ (pg/mL)40001500
IL-17A (pg/mL)1200300
Western Blot p-IκBα / Total IκBα1.00.2
p-STAT4 / Total STAT41.00.3
p-STAT3 / Total STAT31.00.4

Note: The data in this table are illustrative and represent expected outcomes based on the known targets of this compound. Actual results may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflow

IKKβ/NF-κB Signaling Pathway in T Cell Activation

IKK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PKC_theta PKCθ TCR->PKC_theta CD28 CD28 CD28->PKC_theta CBM_complex CBM Complex (CARMA1, BCL10, MALT1) PKC_theta->CBM_complex IKK_complex IKK Complex (IKKα, IKKβ, NEMO) CBM_complex->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB P BMS066 This compound BMS066->IKK_complex IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB IκB degradation Gene_expression Gene Expression (IL-2, etc.) NFkB_nuc->Gene_expression

Caption: IKKβ/NF-κB signaling downstream of TCR/CD28 activation.

Tyk2/STAT Signaling Pathway in T Cell Activation

Tyk2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R) Tyk2 Tyk2 Cytokine_Receptor->Tyk2 JAK2 JAK2 Cytokine_Receptor->JAK2 Cytokine Cytokine (e.g., IL-12) Cytokine->Cytokine_Receptor STAT STAT (e.g., STAT4) Tyk2->STAT P JAK2->STAT P BMS066 This compound BMS066->Tyk2 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_expression Gene Expression (IFN-γ, etc.) STAT_dimer->Gene_expression Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Isolate_T_cells Isolate Primary T Cells (from PBMCs) Pretreat Pre-treat with this compound or Vehicle Isolate_T_cells->Pretreat Activate Activate T Cells (e.g., anti-CD3/CD28) Pretreat->Activate Proliferation Proliferation Assay (e.g., CFSE dilution) Activate->Proliferation Cytokine Cytokine Secretion (ELISA/Luminex) Activate->Cytokine Signaling Signaling Analysis (Western Blot) Activate->Signaling

References

Application Notes and Protocols: Western Blot Analysis of pIκBα Following Bms-066 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of phosphorylated IκBα (pIκBα) in cell lysates by Western blot, following treatment with the IKKβ inhibitor, Bms-066. This protocol is designed to assist researchers in assessing the efficacy and mechanism of action of this compound and similar compounds that target the NF-κB signaling pathway.

Introduction

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[1] A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex.[2][3] This phosphorylation event, primarily on serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation.[1][4] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[1]

This compound is a potent and selective inhibitor of IKKβ (also known as IKK2), a catalytic subunit of the IKK complex.[5] By inhibiting IKKβ, this compound is expected to prevent the phosphorylation of IκBα, thereby blocking NF-κB activation. Western blotting for pIκBα is a direct and reliable method to measure the activity of the IKK complex and to assess the inhibitory effect of compounds like this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for the Western blot protocol.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation NFkB_IkBa NF-κB IκBα IKK_complex->NFkB_IkBa Phosphorylation Bms_066 This compound Bms_066->IKK_complex Inhibition pIkBa NF-κB p-IκBα NFkB_IkBa->pIkBa Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB p65 p50 pIkBa->NFkB NFkB_nuc p65 p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression DNA->Gene_Expression

Figure 1: NF-κB Signaling Pathway and this compound Intervention.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis with RIPA Buffer Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation with Laemmli Buffer Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pIκBα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Figure 2: Western Blot Experimental Workflow.

Data Presentation

The following table presents representative quantitative data on the effect of an IKK inhibitor on IκBα phosphorylation. While specific data for this compound is not publicly available, the data for a similar selective IKK inhibitor, BMS-345541, demonstrates the expected dose-dependent decrease in pIκBα levels.[6]

Treatment GroupConcentration (µM)pIκBα Level (Normalized to Total IκBα)% Inhibition of IκBα Phosphorylation
Vehicle Control01.000%
BMS-3455410.30.7525%
BMS-34554110.4060%
BMS-34554130.1585%
BMS-345541100.0595%

Table 1: Dose-Dependent Inhibition of IκBα Phosphorylation by an IKK Inhibitor. Data is hypothetical but representative of expected results based on the activity of similar compounds.

Experimental Protocols

Materials and Reagents

  • Cell Lines: A suitable cell line with an active NF-κB pathway (e.g., HeLa, THP-1, or HEK293).

  • This compound: Prepare a stock solution in DMSO.

  • Stimulus: (e.g., TNF-α, LPS) to activate the NF-κB pathway.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, P8340).

  • Phosphatase Inhibitor Cocktail: (e.g., Sigma-Aldrich, P5726).

  • BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific, 23225).

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.

  • SDS-PAGE Gels: (e.g., 10% or 12% polyacrylamide gels).

  • Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • PVDF Membrane: (e.g., Millipore, IPVH00010).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-IκBα (Ser32) antibody (e.g., Cell Signaling Technology, #2859).

    • Mouse anti-IκBα antibody (e.g., Cell Signaling Technology, #4814).

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (e.g., Cell Signaling Technology, #7074).

    • HRP-conjugated horse anti-mouse IgG (e.g., Cell Signaling Technology, #7076).

  • Chemiluminescent Substrate: (e.g., Thermo Fisher Scientific, 34580).

  • Imaging System: Capable of detecting chemiluminescence (e.g., Bio-Rad ChemiDoc).

Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. The IC50 of this compound for IKKβ is 9 nM, so a concentration range around this value is recommended for initial experiments.

  • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated control.

2. Cell Lysis

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation

  • Normalize the protein concentration of all samples with RIPA buffer.

  • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Samples can be used immediately or stored at -20°C.

5. SDS-PAGE

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Perform the transfer in 1x transfer buffer, following the manufacturer's instructions for your specific apparatus (e.g., 100 V for 1 hour at 4°C for wet transfer).

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.

7. Blocking

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk.

8. Primary Antibody Incubation

  • Dilute the primary anti-pIκBα (Ser32) antibody in 5% BSA/TBST. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically.

  • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 5-10 minutes each with TBST.

  • For normalization, the same membrane can be stripped and re-probed for total IκBα and a loading control, or parallel blots can be run.

9. Secondary Antibody Incubation

  • Dilute the HRP-conjugated secondary antibody (goat anti-rabbit IgG) in 5% BSA/TBST (e.g., 1:2000 to 1:5000 dilution).

  • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

10. Chemiluminescent Detection

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using an appropriate imaging system. Adjust the exposure time to obtain a strong signal without saturation.

11. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the pIκBα signal to the total IκBα signal or a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

  • Calculate the percentage inhibition of IκBα phosphorylation for each this compound concentration relative to the vehicle-treated, stimulated control.

References

Application Notes and Protocols: BMS-066 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-066 is a potent and selective inhibitor of the IκB kinase β (IKKβ) with an IC50 of 9 nM.[1][2] It also exhibits inhibitory activity against Tyk2 pseudokinase with an IC50 of 72 nM.[1] The IKKβ/NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.[3][4][5] While IKKβ inhibitors have shown promise in preclinical models, their clinical efficacy as single agents may be limited in certain contexts.[3] A growing body of evidence suggests that combining IKKβ inhibitors with other targeted therapies, such as other kinase inhibitors, can lead to synergistic anti-tumor activity and overcome drug resistance.[3][4]

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with other kinase inhibitors, focusing on synergistic interactions and the elucidation of underlying mechanisms.

Rationale for Combination Therapies

The NF-κB pathway, regulated by IKKβ, is a central hub for signaling cascades that control inflammation, cell proliferation, and apoptosis.[5] Its activation has been linked to resistance to various cancer therapies, including those targeting other kinase pathways.[3] Therefore, the simultaneous inhibition of IKKβ and other key kinases presents a rational therapeutic strategy.

Potential synergistic combinations with IKKβ inhibitors like this compound include:

  • EGFR Inhibitors: Activation of the NF-κB pathway has been associated with both intrinsic and acquired resistance to epidermal growth factor receptor (EGFR) inhibitors.[3]

  • JAK Inhibitors: Synergistic cytotoxicity has been observed in certain cancer types, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), when treated with a combination of JAK and IKKβ inhibitors.[3]

  • MAPK Pathway Inhibitors: In cancers driven by mutations in genes like KRAS, the combination of inhibitors targeting the MAPK pathway (e.g., MEK inhibitors) and IKK-related kinases has shown promise.[4]

  • PI3K/AKT Inhibitors: There is significant crosstalk between the PI3K/AKT/mTOR and NF-κB signaling pathways.[6][7] Dual blockade of these pathways may be necessary to achieve optimal anticancer effects.[7]

Data Presentation: In Vitro Efficacy of this compound and Potential Combination Partners

While specific data for this compound in combination with other kinase inhibitors is not yet available in published literature, the following tables summarize the known in vitro potency of this compound and representative examples of other kinase inhibitors. This information is crucial for designing initial combination experiments.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50 (nM)SelectivityReference
This compoundIKKβ9>500-fold vs. IKKα[1]
Tyk2 (pseudokinase)72>30-fold vs. next most potent kinase[1]

Table 2: Representative Kinase Inhibitors for Combination Studies

Inhibitor ClassExample CompoundPrimary Target(s)Reported IC50 (nM)
EGFR Inhibitor GefitinibEGFR2-37
JAK Inhibitor TofacitinibJAK3, JAK1, JAK21, 20, 112
MEK Inhibitor TrametinibMEK1, MEK20.7, 1.6
PI3K Inhibitor AlpelisibPI3Kα5

Note: The IC50 values for the example compounds are approximate and can vary depending on the assay conditions. Researchers should consult the relevant literature for specific details.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) ERK->Gene_Expression activates transcription factors AKT AKT PI3K->AKT IKK_complex IKK Complex (IKKα/IKKβ/NEMO) AKT->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc translocates NFκB_nuc->Gene_Expression STAT_nuc->Gene_Expression BMS066 This compound BMS066->IKK_complex EGFRi EGFRi EGFRi->EGFR JAKi JAKi JAKi->JAK MEKi MEKi MEKi->MEK PI3Ki PI3Ki PI3Ki->PI3K G start Select Cell Line (e.g., Cancer cell line with activated NF-κB) drug_prep Prepare stock solutions of This compound and combination kinase inhibitor start->drug_prep single_agent Determine IC50 of each drug individually using cell viability assay (e.g., MTT, CellTiter-Glo) drug_prep->single_agent combo_design Design combination experiment: - Constant ratio (e.g., based on IC50 ratio) - Checkerboard titration single_agent->combo_design combo_treatment Treat cells with single agents and combinations for a defined period (e.g., 24, 48, 72 hours) combo_design->combo_treatment synergy_analysis Assess cell viability and calculate Combination Index (CI) using Chou-Talalay method combo_treatment->synergy_analysis mechanism_studies Investigate mechanism of synergy: - Western Blot for pathway modulation - Apoptosis assays (e.g., Annexin V/PI) - Cell cycle analysis (e.g., Flow cytometry) synergy_analysis->mechanism_studies end Data Interpretation and Conclusion mechanism_studies->end

References

Application Notes and Protocols for BMS-066 in In Vitro Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-066 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both the IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). This dual inhibitory action makes this compound a valuable tool for in vitro studies of immunosuppression by interfering with key signaling pathways that govern immune cell activation, proliferation, and cytokine production. These application notes provide detailed protocols for utilizing this compound to induce and evaluate immunosuppression in various in vitro settings.

Mechanism of Action

This compound exerts its immunosuppressive effects through two primary mechanisms:

  • IKKβ Inhibition: IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, including various cytokines, chemokines, and adhesion molecules.

  • Tyk2 Pseudokinase Domain Stabilization: Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in signal transduction for various cytokine receptors, including those for type I interferons (IFN), IL-12, and IL-23. This compound binds to the Tyk2 pseudokinase (JH2) domain, stabilizing it in an inactive conformation. This allosterically inhibits the activation of the adjacent kinase (JH1) domain, thereby blocking downstream signaling cascades, such as the STAT phosphorylation required for T-cell differentiation and activation.

The following diagram illustrates the signaling pathways targeted by this compound:

BMS066_Mechanism cluster_IKK IKKβ/NF-κB Pathway cluster_Tyk2 Tyk2/STAT Pathway Stimulus_IKK Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus_IKK->IKK_complex IKK_beta IKKβ IkappaB IκBα IKK_beta->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus_IKK Nucleus NFkappaB->Nucleus_IKK Gene_Transcription_IKK Pro-inflammatory Gene Transcription Nucleus_IKK->Gene_Transcription_IKK Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK Receptor->JAK Activates STAT STAT Tyk2->STAT P JAK->STAT P Nucleus_Tyk2 Nucleus STAT->Nucleus_Tyk2 Gene_Transcription_Tyk2 Immune Response Gene Transcription Nucleus_Tyk2->Gene_Transcription_Tyk2 BMS066 This compound BMS066->IKK_beta Inhibits BMS066->Tyk2 Stabilizes & Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

Target/AssayIC50Reference
IKKβ (in vitro enzyme assay)9 nM[1]
Tyk2 pseudokinase domain (probe displacement)72 nM[1]
LPS-stimulated cytokine production (human PBMCs)~200 nM[1]
IL-23-stimulated reporter assay1020 nM[1]

Experimental Protocols

The following protocols are designed to assess the in vitro immunosuppressive activity of this compound. It is recommended to perform a dose-response titration of this compound to determine the optimal concentration for your specific experimental setup, starting with a range based on the provided IC50 values (e.g., 1 nM to 10 µM).

Protocol 1: Inhibition of T-Cell Proliferation

This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD3+ T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Phytohemagglutinin (PHA) (optional stimulant)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Workflow Diagram:

TCell_Proliferation_Workflow Isolate_PBMCs 1. Isolate PBMCs or T-cells Label_CFSE 2. Label cells with CFSE Isolate_PBMCs->Label_CFSE Seed_Cells 3. Seed cells into 96-well plate Label_CFSE->Seed_Cells Add_BMS066 4. Add this compound at various concentrations Seed_Cells->Add_BMS066 Stimulate_Cells 5. Add stimulant (e.g., anti-CD3/CD28) Add_BMS066->Stimulate_Cells Incubate 6. Incubate for 3-5 days Stimulate_Cells->Incubate Analyze_Flow 7. Analyze CFSE dilution by flow cytometry Incubate->Analyze_Flow

Figure 2: T-Cell Proliferation Assay Workflow.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using purified T-cells, isolate them from PBMCs using a T-cell isolation kit.

  • CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.

  • Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI medium and seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • T-Cell Stimulation: Add the T-cell stimulant to the wells. For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. For soluble stimulation, add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies directly to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by a stepwise reduction in CFSE intensity.

Protocol 2: Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to suppress the proliferation of T-cells in response to allogeneic stimulation, mimicking an in vitro model of transplant rejection.

Materials:

  • PBMCs from two different healthy donors (Donor A and Donor B)

  • RPMI-1640 medium (as in Protocol 1)

  • This compound (stock solution in DMSO)

  • Mitomycin C or irradiation source

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • 96-well round-bottom culture plates

Workflow Diagram:

MLR_Workflow Isolate_PBMCs 1. Isolate PBMCs from two different donors Inactivate_Stimulators 2. Inactivate stimulator cells (Donor B) with Mitomycin C or irradiation Isolate_PBMCs->Inactivate_Stimulators Co_culture 3. Co-culture responder (Donor A) and stimulator (Donor B) cells Inactivate_Stimulators->Co_culture Add_BMS066 4. Add this compound at various concentrations Co_culture->Add_BMS066 Incubate 5. Incubate for 5-7 days Add_BMS066->Incubate Pulse_Label 6. Pulse with [³H]-thymidine or BrdU for 18 hours Incubate->Pulse_Label Measure_Proliferation 7. Measure proliferation Pulse_Label->Measure_Proliferation

Figure 3: Mixed Lymphocyte Reaction Workflow.

Procedure:

  • Cell Preparation: Isolate PBMCs from two healthy donors (Donor A: responder; Donor B: stimulator).

  • Inactivation of Stimulator Cells: Treat the stimulator cells (Donor B) with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them (20-30 Gy) to prevent their proliferation. Wash the cells three times with complete RPMI medium.

  • Co-culture Setup: In a 96-well round-bottom plate, add 1 x 10^5 responder cells (Donor A) and 1 x 10^5 inactivated stimulator cells (Donor B) per well.

  • Compound Addition: Add serial dilutions of this compound to the co-culture. Include a vehicle control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

    • BrdU incorporation: Follow the manufacturer's protocol for the BrdU assay kit.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle control.

Protocol 3: Inhibition of Cytokine Production

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium (as in Protocol 1)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) (for IKKβ pathway stimulation)

  • IL-12 and/or IL-23 (for Tyk2 pathway stimulation)

  • 96-well culture plates

  • ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for desired cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-17)

Workflow Diagram:

Cytokine_Workflow Isolate_PBMCs 1. Isolate PBMCs Seed_Cells 2. Seed cells into 96-well plate Isolate_PBMCs->Seed_Cells Add_BMS066 3. Pre-incubate with this compound Seed_Cells->Add_BMS066 Stimulate_Cells 4. Add stimulant (e.g., LPS, IL-12/IL-23) Add_BMS066->Stimulate_Cells Incubate 5. Incubate for 24-48 hours Stimulate_Cells->Incubate Collect_Supernatant 6. Collect supernatant Incubate->Collect_Supernatant Measure_Cytokines 7. Measure cytokine levels by ELISA or Luminex Collect_Supernatant->Measure_Cytokines

Figure 4: Cytokine Production Assay Workflow.

Procedure:

  • Cell Preparation: Isolate PBMCs as described in Protocol 1.

  • Cell Seeding: Seed 2 x 10^5 PBMCs per well in a 96-well plate.

  • Compound Pre-incubation: Add serial dilutions of this compound and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • To assess IKKβ inhibition: Stimulate cells with LPS (e.g., 100 ng/mL).

    • To assess Tyk2 inhibition: Stimulate cells with a combination of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) to induce IFN-γ, or with IL-23 (e.g., 20 ng/mL) to induce IL-17 (requires pre-polarization of T-cells towards a Th17 phenotype for optimal results).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A parallel cytotoxicity assay (e.g., using MTT or a live/dead stain) should be performed to ensure that the observed immunosuppressive effects are not due to cell death.

  • DMSO Concentration: Ensure that the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

  • Donor Variability: When using primary human cells, be aware of potential donor-to-donor variability in immune responses. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

  • Stimulation Conditions: The optimal concentration of stimulants and incubation times may need to be determined empirically for your specific cell type and experimental conditions.

These application notes and protocols provide a comprehensive framework for investigating the in vitro immunosuppressive properties of this compound. By targeting both the IKKβ and Tyk2 signaling pathways, this compound serves as a powerful research tool for dissecting the molecular mechanisms of immune regulation.

References

Troubleshooting & Optimization

Technical Support Center: Bms-066 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bms-066 in in vivo experiments. This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the IκB kinase β (IKKβ) subunit. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Q2: What is the recommended solvent for in vivo administration of this compound?

A2: A common vehicle for similar IKKβ inhibitors for oral administration is water. For intraperitoneal injections, a formulation in dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like corn oil or a solution containing polyethylene glycol (PEG) and saline is often used. It is crucial to perform a vehicle-only control group in your experiments.

Q3: What are the known potential side effects or toxicities of IKKβ inhibition in vivo?

A3: Systemic inhibition of IKKβ can have on-target toxicities. Preclinical studies with IKKβ inhibitors have shown potential for liver and intestinal toxicity.[1] Paradoxically, in some contexts, prolonged IKKβ inhibition can lead to enhanced inflammation. Therefore, it is essential to include comprehensive toxicity assessments in your experimental design, such as monitoring animal weight, behavior, and performing histological analysis of major organs at the end of the study.

Q4: Can I use this compound in combination with other therapies?

A4: Yes, IKKβ inhibitors like this compound have been shown to augment the effects of cytotoxic agents such as doxorubicin and melphalan in preclinical models of multiple myeloma. If you are considering combination therapy, it is important to first establish the optimal dose and safety profile of this compound as a monotherapy in your model.

Troubleshooting Guide

Problem 1: Lack of Efficacy (e.g., no reduction in tumor volume or inflammatory score)

Possible Cause Suggested Solution
Suboptimal Dosing The dose of this compound may be too low for your specific animal model. Perform a dose-response study to determine the optimal therapeutic dose.
Poor Bioavailability The route of administration may not be optimal. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection) and assess pharmacokinetic parameters if possible.
Drug Instability Ensure that the this compound formulation is prepared fresh before each administration and has not precipitated.
Model Resistance The specific tumor type or inflammatory model may not be dependent on the canonical NF-κB pathway. Confirm the activation of the NF-κB pathway in your model using techniques like immunohistochemistry for phosphorylated p65.
Rapid Drug Metabolism The dosing frequency may be insufficient to maintain therapeutic drug levels. Consider increasing the dosing frequency based on known pharmacokinetic data for similar compounds.

Problem 2: Unexpected Toxicity or Adverse Events (e.g., significant weight loss, lethargy)

Possible Cause Suggested Solution
Dose is too High Reduce the dose of this compound. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) in your specific animal strain and model.
Vehicle Toxicity The vehicle used for drug delivery may be causing toxicity. Always include a vehicle-only control group to assess the effects of the solvent.
On-Target Toxicity As IKKβ is involved in normal physiological processes, its inhibition can lead to side effects. Monitor animals closely and consider a less frequent dosing schedule. Perform histopathological analysis of key organs (e.g., liver, intestine) to identify signs of toxicity.

Quantitative Data Summary

The following tables summarize representative in vivo data for this compound and the structurally related IKKβ inhibitor, BMS-345541.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis

Treatment GroupDose (mg/kg, oral, once daily)Paw Swelling Reduction (%)
Vehicle-0%
This compound5Significant reduction
This compound10Near complete suppression

Data adapted from in vivo studies which showed that once-daily oral doses of 5 and 10 mg/kg significantly reduced paw swelling compared to vehicle-treated rats.

Table 2: In Vivo Efficacy of BMS-345541 in a Mouse Model of DSS-Induced Colitis

Treatment GroupDose (mg/kg, oral)Mean Clinical ScoreMean Injury ScoreMean Inflammation Score
Vehicle-2.58.5212.33
BMS-34554130Effective reductionEffective reductionEffective reduction
BMS-3455411001.05.666.82

Data from studies where BMS-345541 was administered orally at 30 and 100 mg/kg, showing effective blocking of clinical and histological endpoints of inflammation.[2][3]

Table 3: In Vivo Efficacy of BMS-345541 in Human Melanoma Xenograft Models in Mice

Tumor ModelTreatment (75 mg/kg, oral)Tumor Growth Inhibition (%)
SK-MEL-5BMS-34554186%
A375BMS-34554169%
Hs 294TBMS-34554167%

Data from studies showing that treatment with 75 mg/kg of BMS-345541 effectively inhibited the growth of various melanoma tumors compared to vehicle-treated animals.[3]

Experimental Protocols

Detailed Methodology for a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol provides a general framework. Specific parameters such as mouse strain, DSS concentration, and treatment duration may need to be optimized for your research question.

  • Animal Model: Use 8-12 week old C57BL/6 mice. Allow animals to acclimate for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days. The water should be replaced every 2-3 days.

  • This compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., water for oral gavage).

    • Based on existing data for similar compounds, a starting dose could be in the range of 30-100 mg/kg, administered orally once daily.

    • Treatment can be initiated prophylactically (at the same time as DSS administration) or therapeutically (after the onset of clinical signs of colitis).

  • Monitoring:

    • Record animal body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect the colon.

    • Measure the colon length and weight.

    • Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Collect tissue samples for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR) and NF-κB pathway activation (e.g., immunohistochemistry for phospho-p65).

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates Bms066 This compound Bms066->IKK_complex Inhibits NFκB NF-κB (p50/p65) IκBα->NFκB Sequesters IκBα_p P-IκBα IκBα->IκBα_p NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates Proteasome Proteasome IκBα_p->Proteasome Degradation DNA DNA NFκB_n->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: this compound inhibits IKKβ, preventing NF-κB activation.

G start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize model_induction Model Induction (e.g., Tumor Implantation, DSS) acclimatize->model_induction randomization Randomization into Treatment Groups model_induction->randomization treatment Treatment Administration (Vehicle, this compound) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Ex Vivo Analysis (Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: Standard workflow for an in vivo efficacy study.

G start Observation: Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation stable and administered correctly? check_dose->check_formulation Yes action_dose Action: Perform dose-response study. check_dose->action_dose No check_pathway Is the NF-κB pathway active in the model? check_formulation->check_pathway Yes action_formulation Action: Prepare fresh formulation. Verify administration technique. check_formulation->action_formulation No reconsider Outcome: Reconsider model suitability. check_pathway->reconsider No check_pathway->reconsider Yes, but still no effect. Consider other resistance mechanisms. action_dose->start Re-evaluate action_formulation->start Re-evaluate action_pathway Action: Confirm p-p65 expression by IHC/Western Blot. action_pathway->start Re-evaluate

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Enhancing the Bioavailability of Bms-066

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Bms-066, a novel tricyclic inhibitor of IKK2.[1][2] Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to overcome potential absorption limitations.[3]

Troubleshooting Guide: Low Oral Bioavailability of this compound

Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the potential causes?

Low and variable oral bioavailability of this compound can stem from several factors, primarily related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The most common culprits for poorly soluble compounds like many kinase inhibitors are:

  • Poor Aqueous Solubility: Limited dissolution of this compound in GI fluids is a primary barrier to absorption.[4][5] If the compound does not dissolve, it cannot be absorbed across the intestinal wall.

  • Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for significant absorption during its transit time in the GI tract.[6]

  • High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver (hepatic first-pass metabolism) before it reaches systemic circulation.[3]

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.

  • Chemical Instability: Degradation of this compound in the acidic environment of the stomach or the enzymatic environment of the intestine can reduce the amount of active drug available for absorption.

To systematically troubleshoot, consider the workflow below.

G cluster_0 Troubleshooting Low Bioavailability A Low in vivo bioavailability observed B Characterize Physicochemical Properties A->B C Assess Solubility & Dissolution B->C Poor Solubility? D Evaluate Permeability & Efflux B->D Low Permeability? E Investigate Metabolic Stability B->E High Metabolism? F Formulation Development C->F D->F E->F G In vivo Re-evaluation F->G

Caption: A logical workflow for troubleshooting low bioavailability.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[4][7][8] The choice of strategy depends on the specific properties of this compound. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6][9]

    • Micronization: Milling techniques to reduce particle size to the micron range.[6]

    • Nanonization (Nanosuspensions): Reducing particle size to the sub-micron (nanometer) range, which can significantly increase dissolution velocity.[6][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve its solubility and dissolution.[8][11]

  • Lipid-Based Formulations: Dissolving this compound in lipids, surfactants, and co-solvents can improve its solubility and facilitate its absorption.[8][12]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[4][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[7][12]

Experimental Protocols & Data

Q3: Can you provide a protocol for preparing a nanosuspension of this compound?

Objective: To prepare a this compound nanosuspension to improve its dissolution rate.

Principle: Wet media milling is a common top-down approach to produce drug nanocrystals. The process involves milling the drug in a liquid dispersion medium containing stabilizers.

Protocol: Wet Media Milling

  • Preparation of Suspension:

    • Disperse 1% w/v this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate - SDS).

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Separation:

    • After milling, separate the nanosuspension from the milling media using a sieve.

  • Characterization:

    • Measure the particle size and particle size distribution using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension by monitoring particle size over time.

    • Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug.

Q4: How do I formulate this compound as an amorphous solid dispersion (ASD)?

Objective: To enhance the aqueous solubility and dissolution of this compound by converting it to its amorphous form within a polymer matrix.

Principle: Solvent evaporation is a common method to produce ASDs. The drug and a polymer are co-dissolved in a common solvent, which is then evaporated, leaving a solid matrix with the drug dispersed in its amorphous state.

Protocol: Solvent Evaporation

  • Solvent Selection: Identify a volatile organic solvent in which both this compound and the chosen polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) are soluble (e.g., methanol, acetone).

  • Solution Preparation:

    • Prepare solutions of this compound and PVP K30 in the selected solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Mix the solutions thoroughly.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below the boiling point of the solvent.

  • Drying:

    • Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of this compound in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform in vitro dissolution studies to compare the performance of the ASDs with the crystalline drug.

Q5: What does a typical in vitro dissolution study for different this compound formulations look like?

An in vitro dissolution study is crucial for comparing the performance of different enabling formulations.

Protocol: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.

    • Place a quantity of each formulation (unprocessed this compound, nanosuspension, ASD) equivalent to a specific dose of this compound into a separate vessel.

    • Set the paddle speed to 75 rpm.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Hypothetical Dissolution Data for this compound Formulations

Time (min)Unprocessed this compound (% Dissolved)This compound Nanosuspension (% Dissolved)This compound ASD (1:3 Drug:Polymer) (% Dissolved)
523550
1556075
3088592
60129598
90159699
120189799

Q6: How can I assess the permeability of this compound in vitro?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability.[13]

Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: A solution of this compound at a known concentration is added to the wells of the filter plate (donor compartment).

  • Acceptor Compartment: The filter plate is placed in a plate containing buffer solution (acceptor compartment).

  • Incubation: The setup is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of this compound in both the donor and acceptor compartments is measured.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Hypothetical Permeability Data

CompoundApparent Permeability (Pe) (10⁻⁶ cm/s)Predicted Human Absorption
Metoprolol (High Permeability Control)25High
Ranitidine (Low Permeability Control)0.5Low
This compound8Moderate to High
Mechanism of Action and Signaling Pathway

Q7: What is the mechanism of action of this compound and what signaling pathway does it inhibit?

This compound is an inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) and also inhibits the Tyk2 pseudokinase.[14][15] IKKβ is a key kinase in the canonical NF-κB signaling pathway. This pathway is crucial for regulating immune and inflammatory responses. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_p p-IκBα IKK_complex->IkBa_p phosphorylates Bms066 This compound Bms066->IKK_complex inhibits IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_nuc->Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Interpreting Unexpected Results with Bms-066

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bms-066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your research with this compound, a dual inhibitor of I-kappa-B kinase beta (IKKβ) and the Tyrosine Kinase 2 (Tyk2) pseudokinase domain.

Troubleshooting Guide: Unexpected Experimental Results

Q1: We observed a paradoxical increase in inflammatory markers in our in vitro cell-based assay after treatment with this compound. What could be the cause?

A1: While this compound is designed to have anti-inflammatory effects by inhibiting the IKKβ pathway, unexpected pro-inflammatory responses can occur under certain conditions. Here are a few potential explanations:

  • Cell-Type Specific Effects: The consequence of IKKβ inhibition can be highly dependent on the cell type.[1] In some cells, NF-κB signaling has anti-inflammatory and tumor suppressor roles.[1] Its inhibition can lead to the spontaneous development of severe inflammatory conditions.[1]

  • Off-Target Effects: Although this compound is highly selective for IKKβ over the closely related IKKα, at higher concentrations it may inhibit other kinases. This could trigger alternative signaling pathways leading to the expression of inflammatory genes.

  • Assay Interference: The compound itself might interfere with the assay components (e.g., antibodies, substrates) leading to false-positive signals. It is recommended to run appropriate vehicle controls and test for assay interference.

Troubleshooting Steps:

  • Confirm the paradoxical effect: Repeat the experiment with a fresh dilution of this compound.

  • Titrate the concentration: Perform a dose-response curve to see if the effect is concentration-dependent.

  • Use a different cell line: Test the effect of this compound on a different cell line known to respond to IKKβ inhibition as expected.

  • Assess off-target activity: If possible, profile the activity of this compound against a broader kinase panel in your experimental system.

Q2: Our in vivo mouse model of inflammatory bowel disease (IBD) treated with this compound showed unexpected liver toxicity. Is this a known effect?

A2: While specific reports on this compound-induced liver toxicity are not widely available, inhibition of the IKKβ pathway has been associated with liver-related adverse events.

  • IKKβ's Role in Liver Homeostasis: IKKβ-deficient mice have been shown to experience severe liver dysfunction and massive hepatocyte apoptosis.[2] This suggests that IKKβ plays a critical role in protecting the liver from injury. Systemic inhibition of IKKβ could therefore lead to hepatotoxicity.

  • Metabolism of this compound: The compound's metabolism in the liver could produce reactive metabolites that are toxic to hepatocytes.

  • Underlying Model Pathology: The specific IBD model used might have a predisposition to liver complications, which are exacerbated by IKKβ inhibition.

Troubleshooting Steps:

  • Perform comprehensive liver function tests: Analyze serum levels of ALT, AST, and bilirubin.

  • Conduct histopathological analysis of the liver: Look for signs of necrosis, apoptosis, and inflammation.

  • Evaluate compound metabolism: If feasible, perform pharmacokinetic and metabolite identification studies.

  • Consider a lower dose: Investigate if a lower, therapeutically effective dose of this compound can be used without inducing liver toxicity.

Q3: We are seeing a discrepancy between the potent in vitro activity of this compound and its modest efficacy in our animal model. What could explain this?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could contribute to this observation with this compound:

  • Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.

  • Target Engagement in Vivo: The concentration of this compound reaching the target tissue might not be sufficient to inhibit IKKβ or Tyk2 effectively.

  • Complexity of the In Vivo Model: The pathophysiology of the animal model is far more complex than an in vitro system. Redundant or compensatory signaling pathways may be activated in vivo that are not present in the cell-based assay, thus diminishing the effect of this compound.

  • Dual Inhibitor Profile: The dual inhibition of IKKβ and Tyk2 might lead to complex and potentially opposing effects in a whole organism that are not apparent in a simplified in vitro setting.

Troubleshooting Steps:

  • Conduct pharmacokinetic studies: Determine the plasma and tissue concentrations of this compound over time.

  • Measure target engagement in vivo: If a suitable biomarker exists (e.g., phosphorylation of a downstream target), measure its levels in the target tissue after this compound administration.

  • Optimize the dosing regimen: Experiment with different doses, routes of administration, and dosing frequencies.

  • Re-evaluate the animal model: Ensure the chosen model is appropriate and that the disease pathology is primarily driven by the IKKβ and/or Tyk2 pathways.

Frequently Asked Questions (FAQs)

Q4: What are the known IC50 values for this compound?

A4: this compound has been shown to inhibit IKKβ with an IC50 of 9 nM and the Tyk2 pseudokinase domain with an IC50 of 72 nM.

Q5: How selective is this compound for IKKβ over other kinases?

A5: this compound is highly selective for IKKβ, showing over 500-fold selectivity against the closely related IKKα. When tested against a panel of 155 other kinases at a concentration of 10 µM, only six were inhibited by more than 75%.

Q6: What are the potential off-target effects of this compound?

A6: Based on its dual inhibitory nature and the broader effects of targeting the IKKβ and Tyk2 pathways, potential off-target or unexpected effects could include:

  • Paradoxical inflammation: As discussed in the troubleshooting guide.[1]

  • Immunosuppression: Inhibition of Tyk2 can affect cytokine signaling, potentially leading to an increased risk of infections. However, selective Tyk2 inhibition is generally associated with a better safety profile than pan-JAK inhibitors.[3]

  • Gastrointestinal issues: Diarrhea and nausea have been reported with other Tyk2 inhibitors.[4]

  • Skin-related adverse events: Acne and other skin rashes have been observed with Tyk2 inhibitors.[5]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. IKKα
IKKβ9>500-fold
Tyk2 (pseudokinase domain)72N/A

Table 2: Potential Adverse Events Associated with IKKβ and Tyk2 Inhibition

Target PathwayPotential Unexpected Adverse Events
IKKβParadoxical pro-inflammatory effects[1], Liver toxicity[2], Increased apoptosis
Tyk2Nasopharyngitis[4], Headache[4], Diarrhea[4], Nausea[4], Acne/Skin rash[5]

Experimental Protocols

Protocol 1: Representative In Vivo Mouse Model of Inflammatory Bowel Disease (DSS-induced colitis)

This protocol is a general representation and should be optimized for specific experimental goals.

  • Animals: Use 8-12 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[6]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally (e.g., by gavage) at the desired dose once or twice daily, starting from day 0 of DSS administration.

    • A vehicle control group should be included.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis (Day 7-10):

    • Euthanize mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation, ulceration, and crypt damage.

    • Collect tissue for biomarker analysis (e.g., myeloperoxidase activity, cytokine levels).

Protocol 2: In Vitro IKKβ Inhibition Assay (Cell-based)

  • Cell Line: Use a human cell line known to have an active NF-κB pathway, such as THP-1 monocytes.

  • Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Pre-incubate cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30 minutes.

  • Endpoint Analysis:

    • Lyse the cells and perform a Western blot to detect the levels of phosphorylated IκBα (the direct substrate of IKKβ) and total IκBα.

    • Alternatively, use an ELISA-based assay to quantify the levels of a downstream inflammatory cytokine, such as TNF-α, in the cell culture supernatant.

  • Data Analysis: Calculate the IC50 value of this compound for the inhibition of IκBα phosphorylation or TNF-α production.

Visualizations

IKK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Bms066 This compound Bms066->IKK_complex inhibits NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Tyk2_Pathway cluster_receptor Cell Membrane Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Bms066 This compound Bms066->Tyk2 inhibits (binds to pseudokinase domain) Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression

Caption: this compound allosterically inhibits Tyk2 signaling.

Troubleshooting_Logic Unexpected_Result Unexpected Result Observed Confirm Confirm Result (Repeat Experiment) Unexpected_Result->Confirm Dose_Response Perform Dose-Response Confirm->Dose_Response Mechanism Investigate Mechanism (Cell-type, Off-target) Dose_Response->Mechanism PK_PD Assess PK/PD (In Vivo) Dose_Response->PK_PD if in vivo Interpretation Refined Interpretation of Results Mechanism->Interpretation Model_Validation Validate Animal Model PK_PD->Model_Validation Model_Validation->Interpretation

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing Toxicity of Novel IKK2 Inhibitors (e.g., BMS-066) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended as a general guidance for researchers working with novel IKKβ (IKK2) inhibitors, using BMS-066 as a representative example. As specific toxicity data for this compound in the public domain is limited, this guide is based on the known class-effects of IKKβ/NF-κB inhibitors and general principles of toxicology in animal models. Researchers should always consult relevant literature and adhere to institutional and national guidelines for animal experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other IKK2 inhibitors?

A1: this compound is a novel tricyclic inhibitor of the IκB kinase β (IKKβ or IKK2) subunit.[1] IKKβ is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and other target genes.[1][2]

Q2: What are the potential on-target toxicities associated with IKK2 inhibition in animal models?

A2: The NF-κB pathway plays a crucial role in normal physiological processes, including immune responses, inflammation, cell survival, and development.[1][3] Therefore, inhibition of IKK2 can lead to on-target toxicities such as:

  • Immunosuppression: By inhibiting a key inflammatory pathway, IKK2 inhibitors can increase susceptibility to infections.[4]

  • Gastrointestinal Toxicity: The NF-κB pathway is important for maintaining the integrity of the intestinal epithelium. Its inhibition may lead to inflammation, ulceration, or increased sensitivity to other insults.[5][6]

  • Hepatotoxicity: IKKβ knockout mice have shown severe liver dysfunction, and liver toxicity has been a concern in clinical trials of some IKKβ inhibitors.[5][6]

  • Impaired Tissue Repair: As NF-κB is involved in cellular proliferation and survival, its inhibition might delay wound healing or tissue regeneration.

Q3: What are the potential off-target toxicities of kinase inhibitors like this compound?

A3: Kinase inhibitors can sometimes bind to other kinases besides their intended target, leading to off-target effects.[1][2] These are compound-specific and can be diverse. Common off-target toxicities observed with kinase inhibitors in general include:

  • Cardiovascular effects

  • Renal toxicity

  • Dermatological reactions

  • Hematological abnormalities

Early in vitro kinase profiling can help identify potential off-target activities.

Q4: How can I design a study to monitor for potential toxicities of an IKK2 inhibitor?

A4: A well-designed toxicity study should include:

  • Dose-range finding studies: To determine the maximum tolerated dose (MTD).

  • Regular clinical observations: Including monitoring of body weight, food and water intake, and general animal demeanor.

  • Hematology and clinical chemistry: To assess for effects on blood cells, liver and kidney function.

  • Gross pathology and histopathology: Of key organs at the end of the study to identify any tissue damage.

  • Specialized assessments: Depending on the expected target organ toxicities, additional evaluations like immunological function tests may be warranted.

Troubleshooting Guides

Issue 1: Unexpected weight loss or reduced food intake in treated animals.

Potential Cause Troubleshooting Steps
Gastrointestinal Toxicity - Reduce the dose or dosing frequency.- Consider a different vehicle for administration.- Perform a thorough gross and histopathological examination of the GI tract.
Systemic Toxicity - Analyze blood samples for markers of liver or kidney damage.- Assess for signs of infection due to potential immunosuppression.
Palatability of the Formulation (for oral dosing) - If possible, try to improve the taste of the formulation or use gavage for precise dosing.

Issue 2: Elevated liver enzymes (e.g., ALT, AST) in blood samples.

Potential Cause Troubleshooting Steps
Direct Hepatotoxicity - Lower the dose of the inhibitor.- Co-administer a hepatoprotective agent (use with caution and proper justification).- Conduct a detailed histopathological analysis of the liver.
Off-target Kinase Inhibition - Review the in vitro kinase selectivity profile of the compound, if available.
Activation of Apoptosis in Liver Cells - NF-κB is known to have anti-apoptotic functions in the liver. Its inhibition can sensitize hepatocytes to apoptosis.[3]

Issue 3: Signs of infection in treated animals.

Potential Cause Troubleshooting Steps
Immunosuppression (On-target effect) - House animals in a specific pathogen-free (SPF) environment.- Prophylactically treat with broad-spectrum antibiotics if infections are a recurring issue and are not a confounding factor for the primary study endpoint.- Evaluate immune cell populations and function (e.g., through flow cytometry).

Data Presentation

Table 1: Hypothetical Dose-Response Relationship for an IKK2 Inhibitor in a Rodent Model

Dose (mg/kg/day)Body Weight Change (%)ALT (U/L)Creatinine (mg/dL)Spleen Weight (g)
Vehicle Control+5.235 ± 50.4 ± 0.10.5 ± 0.05
10+4.840 ± 70.4 ± 0.10.45 ± 0.04
30+1.585 ± 150.5 ± 0.10.38 ± 0.03
100-8.7250 ± 400.9 ± 0.20.25 ± 0.02

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Table 2: Suggested Monitoring Parameters for Preclinical Toxicity Studies of IKK2 Inhibitors

Parameter Frequency Rationale
Clinical Signs & Mortality DailyGeneral health assessment.
Body Weight Twice weeklyIndicator of general health and toxicity.
Food & Water Consumption Weekly (or more frequently if issues arise)To assess for anorexia or other metabolic disturbances.
Hematology At termination (and interim if needed)To evaluate for effects on red and white blood cells, and platelets.
Serum Clinical Chemistry At termination (and interim if needed)To assess liver (ALT, AST, ALP, Bilirubin) and kidney (BUN, Creatinine) function.
Gross Pathology At terminationMacroscopic examination of all organs.
Histopathology At terminationMicroscopic examination of key organs (liver, kidney, spleen, thymus, GI tract, heart, lungs, etc.).

Experimental Protocols

Protocol 1: General Procedure for Oral Administration and Monitoring in a Rodent Model

  • Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Randomization: Randomize animals into treatment groups.

  • Formulation Preparation: Prepare the IKK2 inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer the formulation orally via gavage once daily for the duration of the study.

  • Clinical Monitoring: Observe animals daily for any clinical signs of toxicity. Record body weights twice weekly.

  • Blood Collection: At the end of the study, collect blood via cardiac puncture or other approved methods for hematology and clinical chemistry analysis.

  • Necropsy and Tissue Collection: Perform a full necropsy. Collect and weigh key organs. Preserve tissues in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex 2. Recruitment & Activation IkB IκBα IKK_Complex->IkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequestration IkB_P P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation BMS066 This compound BMS066->IKK_Complex Inhibition DNA DNA NFkB_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

G Start Start Dose_Range_Finding Dose-Range Finding Study (e.g., 7 days) Start->Dose_Range_Finding Select_Doses Select Doses for Main Study (e.g., Low, Mid, High) Dose_Range_Finding->Select_Doses Main_Study Main Toxicity Study (e.g., 28 days) Select_Doses->Main_Study Clinical_Monitoring Daily Clinical Observations Twice-weekly Body Weights Main_Study->Clinical_Monitoring Interim_Sacrifice Optional Interim Sacrifice (e.g., Day 14) Main_Study->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice (Day 29) Main_Study->Terminal_Sacrifice Blood_Collection Blood Collection (Hematology & Clin Chem) Interim_Sacrifice->Blood_Collection Terminal_Sacrifice->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Experimental workflow for a preclinical toxicity study of a novel compound.

G Adverse_Event Adverse Event Observed (e.g., Weight Loss >15%) Is_it_Dose_Related Is the effect dose-related? Adverse_Event->Is_it_Dose_Related Is_it_Expected Is it an expected on-target effect? Is_it_Dose_Related->Is_it_Expected Yes Investigate_Off_Target Investigate potential off-target effects Is_it_Dose_Related->Investigate_Off_Target No Reduce_Dose Reduce Dose or Dosing Frequency Is_it_Expected->Reduce_Dose Yes Stop_Dosing Consider stopping the dose group Is_it_Expected->Stop_Dosing No/Severe Monitor_Closely Monitor closely for progression Reduce_Dose->Monitor_Closely Refine_Protocol Refine experimental protocol Stop_Dosing->Refine_Protocol Monitor_Closely->Refine_Protocol Investigate_Off_Target->Refine_Protocol

Caption: Decision tree for troubleshooting adverse events in animal studies.

References

BMS-066 Dose-Response Curve Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-066. Our aim is to help you optimize your dose-response experiments for accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My dose-response curve for this compound shows high variability between replicates. What are the possible causes and solutions?

A1: High variability in dose-response assays can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell-Based Assay Checklist:

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Stressed or unevenly distributed cells can lead to inconsistent responses.

    • Reagent Preparation and Addition: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. When adding reagents to your assay plate, be consistent with your technique to avoid variations in volume.

    • Incubation Times: Adhere strictly to the optimized incubation times for cell treatment and subsequent assay steps.

  • Biochemical Assay Checklist:

    • Enzyme/Substrate Concentration: Use concentrations of the kinase (e.g., IKKβ) and its substrate that are in the linear range of the assay.

    • Buffer Composition: Ensure the buffer conditions (pH, salt concentration) are optimal for enzyme activity and compound stability.

Q2: I am not observing any inhibition of my target, even at high concentrations of this compound. What should I check?

A2: If this compound does not show inhibitory activity in your assay, consider the following:

  • Compound Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its activity in a validated, sensitive assay system.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory activity of this compound. Consider optimizing the assay conditions, such as enzyme or substrate concentrations, to enhance the signal-to-noise ratio.

  • Target Relevance: Confirm that the target in your assay system (e.g., the specific kinase) is indeed a target of this compound. This compound is a known inhibitor of IKKβ and the Tyk2 pseudokinase domain.[1]

Q3: The IC50 value I'm getting for this compound is significantly different from the published values. Why might this be?

A3: Discrepancies in IC50 values can arise from differences in experimental conditions. Refer to the table below for published IC50 values and compare the associated experimental details with your protocol.

  • Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays are typically higher than those from biochemical assays due to factors like cell permeability and off-target effects.

  • Assay-Specific Parameters: Variations in parameters such as substrate concentration (especially ATP in kinase assays), cell type, and incubation time can all influence the apparent IC50.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of I-kappa B kinase subunit beta (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2).[1][2] By inhibiting IKKβ, this compound blocks the activation of the NF-κB signaling pathway. Its interaction with the Tyk2 pseudokinase domain can interfere with Tyk2-dependent signaling.[2]

Q2: What are the recommended starting concentrations for a this compound dose-response experiment?

A2: Based on its reported IC50 values, a good starting point for a 10-point dose-response curve would be to use a concentration range that brackets the expected IC50. For example, for IKKβ inhibition, you could start from 1 µM and perform 1:3 serial dilutions down to the picomolar range.

Q3: How should I prepare my stock solution of this compound?

A3: The solubility of this compound may vary depending on the solvent. It is crucial to consult the manufacturer's datasheet for the recommended solvent. For most small molecule inhibitors, DMSO is a common choice for creating a high-concentration stock solution. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against its primary targets.

TargetAssay TypeIC50 (nM)Reference
IKKβBiochemical9[1]
Tyk2 (pseudokinase domain)Biochemical72[1]
LPS-induced TNFα releaseHuman PBMCs~200[1]

Experimental Protocols

In Vitro IKKβ Kinase Assay

This protocol provides a general framework for determining the IC50 of this compound against IKKβ.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of recombinant IKKβ and a suitable substrate (e.g., a peptide substrate like IκBα) in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the IKKβ and substrate solution to the wells.

    • Incubate for a predetermined time at the optimal temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

IKKβ Signaling Pathway Inhibition by this compound

IKK_pathway cluster_degradation cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates BMS066 This compound BMS066->IKK_complex Inhibits IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_nucleus NF-κB IkBa->IkBa_p Degradation Gene_expression Pro-inflammatory Gene Expression NFkB_in_nucleus->Gene_expression

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Dose-Response Curve Generation

dose_response_workflow start Start prep_cells Prepare and Plate Cells start->prep_cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagents Add Assay Reagents incubate->add_reagents read_plate Read Plate (e.g., Luminescence) add_reagents->read_plate analyze_data Analyze Data and Plot Curve read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell-based dose-response assay.

Troubleshooting Logic Flow

troubleshooting_flow issue Dose-Response Issue? high_variability High Variability? issue->high_variability no_inhibition No Inhibition? issue->no_inhibition ic50_shift IC50 Shift? issue->ic50_shift sol_variability Check Cell Health, Reagent Prep, Incubation Times high_variability->sol_variability Yes sol_no_inhibition Verify Compound Integrity, Assay Sensitivity, Target Relevance no_inhibition->sol_no_inhibition Yes sol_ic50_shift Compare Assay Conditions (Cell-based vs. Biochemical, Substrate Conc., etc.) ic50_shift->sol_ic50_shift Yes

Caption: A logical approach to troubleshooting common dose-response issues.

References

Technical Support Center: Overcoming Resistance to BMS-066 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BMS-066 in cell lines.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential this compound resistance in your cell line experiments.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Symptoms:

  • A gradual or sudden increase in the IC50 value of this compound is observed.

  • The cell line, which was previously sensitive, now shows reduced responsiveness to this compound treatment.

  • Downstream signaling pathways (e.g., NF-κB) are not inhibited as expected after this compound treatment.

Possible Causes and Solutions:

Possible Cause Suggested Action Experimental Protocol
Target Alteration Investigate mutations or amplification of the IKKB or TYK2 genes.Protocol 1: Gene Sequencing and Copy Number Variation (CNV) Analysis
Bypass Pathway Activation Screen for the activation of alternative pro-survival signaling pathways.Protocol 2: Phospho-Kinase Array
Drug Efflux Assess the expression and activity of drug efflux pumps.Protocol 3: Efflux Pump Activity Assay
Incorrect Drug Concentration or Stability Verify the concentration and integrity of your this compound stock.Perform a dose-response experiment with a fresh batch of this compound.
Cell Line Contamination or Misidentification Authenticate your cell line.Perform Short Tandem Repeat (STR) profiling.

Logical Troubleshooting Workflow:

Here is a decision-making workflow to guide your troubleshooting process when you observe a loss of this compound efficacy.

G start Start: Decreased this compound Efficacy Observed check_ic50 Confirm Increased IC50 with Fresh this compound start->check_ic50 check_cell_line Authenticate Cell Line (STR Profiling) check_ic50->check_cell_line IC50 Confirmed High investigate_target Investigate Target Alterations (IKKβ/TYK2) check_cell_line->investigate_target Cell Line Authenticated sequence_gene Sequence IKKB and TYK2 genes investigate_target->sequence_gene check_cnv Assess IKKB and TYK2 Copy Number investigate_target->check_cnv screen_bypass Screen for Bypass Pathway Activation sequence_gene->screen_bypass check_cnv->screen_bypass phospho_array Perform Phospho-Kinase Array screen_bypass->phospho_array check_efflux Assess Drug Efflux Pump Activity phospho_array->check_efflux efflux_assay Efflux Pump Activity Assay check_efflux->efflux_assay end_point Identify Potential Resistance Mechanism efflux_assay->end_point

Caption: Troubleshooting workflow for decreased this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of IKKβ and the pseudokinase domain of Tyk2.[1] IKKβ is a key kinase in the canonical NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling. By inhibiting these targets, this compound can modulate inflammatory responses and potentially impact cancer cell survival.

Signaling Pathway of this compound Action:

G cluster_0 NF-κB Pathway cluster_1 JAK-STAT Pathway IKK Complex IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Cytokine Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine Receptor->Tyk2 STAT Phosphorylation STAT Phosphorylation Tyk2->STAT Phosphorylation Gene Transcription Gene Transcription STAT Phosphorylation->Gene Transcription This compound This compound This compound->IKK Complex Inhibits This compound->Tyk2 Inhibits

Caption: this compound inhibits both the NF-κB and JAK-STAT signaling pathways.

Q2: My cell line shows high intrinsic resistance to this compound. What could be the reason?

Intrinsic resistance can occur in cancer cells that have not been previously exposed to the drug. Potential reasons include:

  • Pre-existing mutations: The cell line may harbor mutations in IKKB or TYK2 that prevent this compound binding.

  • Alternative pathway reliance: The cells might depend on signaling pathways for survival that are not targeted by this compound.

  • High expression of drug efflux pumps: The cells may actively pump this compound out, preventing it from reaching its intracellular targets.

Q3: How can I develop a this compound resistant cell line for my research?

Developing a drug-resistant cell line is a common method to study resistance mechanisms. This is typically achieved by long-term culture of the parental cell line in the presence of gradually increasing concentrations of this compound.

Experimental Workflow for Developing a Resistant Cell Line:

G start Start with Parental Cell Line determine_ic50 Determine Initial IC50 of this compound start->determine_ic50 culture_low Culture cells in low concentration of this compound (e.g., IC20) determine_ic50->culture_low monitor_growth Monitor for recovery of cell growth culture_low->monitor_growth increase_conc Gradually increase this compound concentration monitor_growth->increase_conc Growth Recovered confirm_resistance Confirm Resistance (IC50 shift > 5-fold) monitor_growth->confirm_resistance Stable growth at higher concentration increase_conc->monitor_growth characterize Characterize Resistant Cell Line confirm_resistance->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for generating a this compound resistant cell line.

Q4: What are the potential mechanisms of acquired resistance to this compound?

Acquired resistance develops after a period of successful treatment. While specific mechanisms for this compound are not yet widely reported, based on resistance to other kinase inhibitors, likely mechanisms include:

  • Secondary mutations in the target: Mutations in the drug-binding sites of IKKβ or the Tyk2 pseudokinase domain can reduce the binding affinity of this compound.

  • Gene amplification: Increased copy number of the IKKB or TYK2 genes can lead to higher protein expression, requiring higher drug concentrations for inhibition.

  • Activation of bypass signaling pathways: Cancer cells can adapt by upregulating parallel survival pathways to circumvent the inhibition of the NF-κB and JAK-STAT pathways.[2]

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased removal of this compound from the cell.

Q5: How can I overcome this compound resistance in my cell line experiments?

Strategies to overcome resistance often involve combination therapies.[3]

  • Combine with inhibitors of bypass pathways: If a bypass pathway is identified, using a second inhibitor targeting that pathway can restore sensitivity.

  • Use efflux pump inhibitors: If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor may increase the intracellular concentration of this compound.

  • Target downstream effectors: Inhibiting proteins further downstream in the NF-κB or JAK-STAT pathways may be effective even if the upstream targets are resistant.

Experimental Protocols

Protocol 1: Gene Sequencing and Copy Number Variation (CNV) Analysis

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines.

  • PCR Amplification: Design primers to amplify the coding regions of the IKKB and TYK2 genes.

  • Sanger Sequencing: Sequence the PCR products to identify any potential mutations in the resistant cell line compared to the parental line.

  • Quantitative PCR (qPCR) for CNV: Design primers and probes for a region within the IKKB and TYK2 genes and a reference gene (e.g., GAPDH). Perform qPCR to determine the relative copy number of the target genes in the resistant cells compared to the parental cells.

Protocol 2: Phospho-Kinase Array

  • Prepare Cell Lysates: Culture parental and resistant cell lines with and without this compound treatment. Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Array Incubation: Incubate the lysates with a phospho-kinase array membrane according to the manufacturer's instructions. These arrays contain antibodies against a wide range of phosphorylated kinases.

  • Detection and Analysis: Detect the signals and quantify the spot intensities. Compare the phosphorylation status of various kinases between the parental and resistant lines to identify upregulated pathways in the resistant cells.

Protocol 3: Efflux Pump Activity Assay

  • Dye Loading: Incubate both parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 or Calcein-AM).

  • Inhibitor Treatment: Treat a subset of cells with a known ABC transporter inhibitor (e.g., Verapamil or PSC833).

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the resistant cells compared to the parental cells, which is reversible by an inhibitor, indicates increased efflux pump activity.

Quantitative Data Summary

The following table provides an example of how to present quantitative data when comparing parental and resistant cell lines. The values presented are for illustrative purposes.

Parameter Parental Cell Line This compound Resistant Cell Line
This compound IC50 (nM) 501500
IKKB Gene Copy Number (Relative to Parental) 1.04.2
TYK2 Gene Mutation NoneT674I
p-AKT (Ser473) Level (Relative to Untreated Parental) 0.21.5 (in presence of this compound)
Rhodamine 123 Efflux (Relative to Parental) 1.03.5

References

Bms-066 inconsistent results in repeated experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common issues that may lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2).[1][2] It has demonstrated high selectivity for IKKβ over the related IKKα.[2] By inhibiting these targets, this compound can modulate inflammatory signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[3] It should be stored in a dry, dark place.[3]

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in DMSO but not in water.[3] For in vitro experiments, stock solutions should be prepared in DMSO.

Q4: What is the shelf life of this compound?

A4: If stored properly, this compound has a shelf life of over two years.[3]

Q5: Can this compound be used in animal models?

A5: Yes, this compound has been used in mouse and rat models of inflammatory diseases.[2][4] It has been administered orally in these studies.[2][4]

Troubleshooting Guide for Inconsistent Results

Issue 1: Higher than expected IC50 value or lack of inhibitory effect.

Q: My in vitro experiments with this compound are showing a weaker than expected inhibitory effect or a higher IC50 value. What could be the cause?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Compound Precipitation: this compound is insoluble in water.[3] When diluting your DMSO stock solution into aqueous cell culture media, the compound may precipitate, reducing its effective concentration.

    • Recommendation: Visually inspect your final dilutions for any signs of precipitation. Consider using a lower final concentration of DMSO (typically ≤ 0.1%) and ensure rapid and thorough mixing when adding the compound to the media. You may also explore the use of a surfactant like Tween 80, if compatible with your assay.

  • Improper Storage: Although stable, improper long-term storage or frequent freeze-thaw cycles of the DMSO stock solution can lead to degradation.

    • Recommendation: Aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Ensure storage at -20°C for long-term use.[3]

  • Cell Density and Health: The density and health of your cells can significantly impact the outcome of the experiment. Over-confluent or unhealthy cells may respond differently to stimuli and inhibitors.

    • Recommendation: Ensure consistent cell seeding densities and maintain a healthy, logarithmically growing cell culture. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your experiment.

  • Assay-Specific Conditions: The concentration of the stimulating agent (e.g., LPS or a cytokine) and the incubation time can influence the apparent potency of the inhibitor.

    • Recommendation: Optimize the concentration of your stimulus to elicit a sub-maximal response, which will provide a better window for observing inhibition. Also, optimize the incubation time with this compound.

Issue 2: High variability between replicate wells or experiments.

Q: I am observing significant variability in my results between replicate wells and across different experimental days. How can I improve consistency?

A: High variability often points to inconsistencies in experimental technique or reagents.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stock solutions, can lead to large variations in the final compound concentration.

    • Recommendation: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.

  • Cell Plating Uniformity: Uneven distribution of cells in multi-well plates can result in variability.

    • Recommendation: Ensure your cell suspension is homogenous before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Reagent Consistency: Variations in media, serum, or stimulating agents between experiments can introduce variability.

    • Recommendation: Use the same batch of reagents (media, serum, etc.) for a set of related experiments. If you must use a new batch, perform a bridging experiment to ensure consistency.

  • Edge Effects in Multi-Well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate solutes and affect cell growth and response.

    • Recommendation: To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile water or media.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 (IKKβ) 9 nMIn vitro enzyme assay[2]
IC50 (Tyk2 pseudokinase) 72 nMIn vitro assay[2]
IC50 (LPS-stimulated cytokine production) ~200 nMHuman peripheral blood mononuclear cells[2]
Oral Dose (Rat Adjuvant-Induced Arthritis Model) 5 and 10 mg/kg, once dailyMale Lewis rats[2]
Oral Dose (Mouse Collagen-Induced Arthritis Model) Not specified, twice daily administrationMale DBA/1 mice[2]
Oral Dose (Mouse Inflammatory Bowel Disease Model) Efficacious when dosed orallyMice[3][4]

Experimental Protocols

Protocol: Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol provides a general framework for assessing the inhibitory activity of this compound on cytokine production in primary human cells.

  • Isolation of PBMCs:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and perform a cell count and viability assessment.

  • Cell Plating:

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve 2X the final desired concentrations.

    • Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Stimulation:

    • Prepare a 4X solution of Lipopolysaccharide (LPS) in complete RPMI-1640 medium (e.g., 40 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the LPS solution to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis:

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

IKK_NFkB_Pathway Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates BMS066 This compound BMS066->IKK_Complex inhibits p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome degradation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription promotes

Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.

Tyk2_STAT_Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 (Pseudokinase & Kinase domains) Receptor->Tyk2 activates JAK JAK Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates BMS066 This compound BMS066->Tyk2 inhibits pseudokinase JAK->STAT phosphorylates p_STAT p-STAT STAT->p_STAT STAT_Dimer STAT Dimer p_STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription promotes

Caption: Tyk2/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Handling: - Solubilized correctly in DMSO? - Aliquoted to avoid freeze-thaw? - Stored at -20°C? Start->Check_Compound Yes1 Yes Check_Compound->Yes1 Issues found? No1 No Check_Compound->No1 Issues found? Check_Protocol Review Experimental Protocol: - Consistent cell density? - Healthy cells? - Calibrated pipettes? Yes2 Yes Check_Protocol->Yes2 Issues found? No2 No Check_Protocol->No2 Issues found? Check_Assay Examine Assay Conditions: - Compound precipitation in media? - Optimized stimulus concentration? - Minimized edge effects? Yes3 Yes Check_Assay->Yes3 Issues found? No3 No Check_Assay->No3 Issues found? Solution1 Correct handling procedures. Prepare fresh stock. Yes1->Solution1 No1->Check_Protocol Solution2 Standardize protocol. Ensure consistent technique. Yes2->Solution2 No2->Check_Assay Solution3 Optimize assay parameters. Perform solubility tests. Yes3->Solution3 End Consistent Results No3->End Solution1->Check_Protocol Solution2->Check_Assay Solution3->End

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Long-term stability of Bms-066 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Bms-066 in Dimethyl Sulfoxide (DMSO). It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Long-Term Stability of this compound in DMSO

Proper storage and handling of this compound stock solutions in DMSO are critical for maintaining the compound's integrity and obtaining reproducible experimental results. This section provides data on the stability of this compound under various storage conditions.

Quantitative Stability Data

The following table summarizes the expected stability of this compound in DMSO at different storage temperatures. This data is illustrative and based on general stability guidelines for small molecules. For critical applications, it is recommended to perform in-house stability assessments.

Storage TemperatureDurationExpected Purity (%)Analysis Method
-80°C6 months>98%HPLC
-80°C12 months>95%HPLC
-20°C1 month>98%HPLC
-20°C3 months~90-95%HPLC
4°C1 week>95%HPLC
Room Temperature24 hours>97%HPLC

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in DMSO.

Issue Potential Cause(s) Troubleshooting Steps
Unexpected or inconsistent experimental results 1. Compound Degradation: Improper storage of the DMSO stock solution. 2. Inaccurate Concentration: Errors in initial weighing or dilution. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation.1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term use and at -20°C for short-term use.[1] 2. Prepare Fresh Aliquots: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Perform Quality Control: If degradation is suspected, analyze the stock solution's purity using HPLC.
Precipitation observed in the stock solution 1. Low Solubility: The concentration of this compound may exceed its solubility limit in DMSO, especially at lower temperatures. 2. Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.1. Gentle Warming: Warm the solution to 37°C and vortex gently to redissolve the precipitate. 2. Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO. 3. Store Properly: Keep DMSO containers tightly sealed to minimize moisture absorption.
Precipitation upon dilution into aqueous buffer/media 1. Poor Aqueous Solubility: this compound may have limited solubility in aqueous solutions. 2. High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility.1. Stepwise Dilution: Perform serial dilutions to gradually decrease the DMSO concentration. 2. Increase Final DMSO Concentration: Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. 3. Use of Surfactants: Consider the use of a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in the final dilution buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are expected to be stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: How should I prepare my this compound stock solution in DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO to the desired concentration. Ensure the powder is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve 3.794 mg of this compound in 1 mL of DMSO.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally recommended, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (DMSO at the same final concentration) in your experiments.

Q4: Can I store my diluted this compound working solutions?

A4: It is not recommended to store diluted working solutions in aqueous buffers or cell culture media for extended periods. These solutions are more prone to degradation and precipitation. It is best practice to prepare fresh working solutions from the frozen DMSO stock for each experiment.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC

This protocol outlines a general method for determining the stability of this compound in DMSO over time.

1. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.

  • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex until fully dissolved.

2. Aliquoting and Storage:

  • Aliquot the stock solution into multiple small, tightly sealed vials.

  • Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

3. HPLC Analysis (Time Point Zero):

  • Immediately after preparation, take one aliquot for the initial analysis (T=0).

  • Dilute the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Record the peak area and retention time of the this compound peak. This will serve as the baseline for purity.

4. Subsequent HPLC Analyses:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

  • Allow the aliquot to thaw completely at room temperature.

  • Prepare the sample for HPLC analysis as described in step 3.

  • Analyze the sample and record the peak area of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

  • Plot the percentage remaining against time for each storage condition to visualize the degradation profile.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment prep Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into single-use vials prep->aliquot storage Store at different temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage analysis Analyze by HPLC at T=0 and subsequent time points storage->analysis data Calculate % remaining and plot degradation curve analysis->data

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

This compound Signaling Pathway Inhibition

This compound is an inhibitor of IκB kinase β (IKKβ) and Tyrosine kinase 2 (Tyk2).

IKKβ/NF-κB Signaling Pathway

G IKKβ/NF-κB Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IKK_complex->NFκB Leads to activation IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Bms066 This compound Bms066->IKK_complex Inhibits Gene Gene Transcription (Inflammation, Proliferation) NFκB_nuc->Gene

Caption: this compound inhibits IKKβ, preventing NF-κB activation and gene transcription.

Tyk2/STAT Signaling Pathway

G Tyk2/STAT Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activates JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes and Translocates Bms066 This compound Bms066->Tyk2 Inhibits Gene Gene Transcription (Immune Response) STAT_dimer->Gene

Caption: this compound inhibits Tyk2, preventing STAT phosphorylation and downstream signaling.

References

Validation & Comparative

A Comparative Guide to IKKβ Inhibitors: BMS-066 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the IKKβ inhibitor BMS-066 with other notable inhibitors of the same target: BMS-345541, MLN120B, and BI605906. The information is compiled from various studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to IKKβ Inhibition

IκB kinase β (IKKβ) is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a central role in regulating inflammatory responses, cell survival, and immune functions.[2][3] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[4] As a key mediator of this pathway, IKKβ has become a significant target for therapeutic intervention. This guide focuses on the comparative analysis of this compound, a potent IKKβ inhibitor, against other well-characterized inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and cellular activity of this compound and other selected IKKβ inhibitors. Data is compiled from multiple sources and experimental conditions may vary.

Table 1: In Vitro Kinase Inhibition

CompoundIKKβ IC50IKKα IC50Selectivity (IKKα/IKKβ)Other Notable Targets (IC50)
This compound 9 nM[5]>4500 nM[5]>500-fold[5]Tyk2 (72 nM)[5]
BMS-345541 300 nM[6]4000 nM[6]~13-fold[6][7]-
MLN120B 5-10 µM (in MM cells)[8]->50-fold[7]-
BI605906 50 nM[9] / 380 nM[1][2]>10 µM[9]>300-fold[7]IGF1 receptor (7.6 µM)[1]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Table 2: Cellular Activity

CompoundAssayCell TypeIC50 / Effect
This compound LPS-stimulated cytokine productionHuman PBMCs~200 nM[5]
Inhibition of IκBα phosphorylationLPS-stimulated cells~200 nM[5]
BMS-345541 LPS-stimulated cytokine production (TNFα, IL-1β, IL-6, IL-8)THP-1 cells1-5 µM[6]
Inhibition of IκBα phosphorylationTHP-1 cells~4 µM[10]
MLN120B Inhibition of RANTES and MCP-1 productionHuman Fibroblast-Like Synoviocytes (HFLS)0.7-1.8 µM[4]
BI605906 Inhibition of IκBα phosphorylationHeLa cellsEC50 = 0.9 µM[9]
Inhibition of ICAM-1 expressionHeLa cellsEC50 = 0.7 µM[9]

In Vivo Efficacy

This compound has demonstrated efficacy in a mouse model of inflammatory bowel disease.[8][11]

BMS-345541 has shown dose-dependent efficacy in a mouse collagen-induced arthritis (CIA) model, where it blocked both joint inflammation and destruction.[12] Peroral administration of BMS-345541 also dose-dependently inhibited the production of serum TNFα following a lipopolysaccharide (LPS) challenge in mice.[6]

BI605906 showed dose-responsive efficacy in a rat model of collagen-induced arthritis, with efficacy comparable to the anti-TNFα standard etanercept at a dose of 60 mg/kg.[9]

MLN120B has been shown to inhibit the growth of multiple myeloma cells in a SCID-hu mouse model.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures involved in the characterization of these inhibitors, the following diagrams are provided.

IKK_NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_inhibition Inhibitor Action LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates TNFR->IKK_complex activates IKB IκBα IKK_complex->IKB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IKB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression induces BMS066 This compound & other IKKβ inhibitors

Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - IKKβ enzyme - Substrate (e.g., IκBα peptide) - ATP - Assay Buffer - Test Inhibitors (e.g., this compound) start->prepare_reagents dispense_inhibitor Dispense Inhibitors into 384-well plate prepare_reagents->dispense_inhibitor add_enzyme_substrate Add Enzyme and Substrate Mix dispense_inhibitor->add_enzyme_substrate initiate_reaction Initiate Reaction by Adding ATP add_enzyme_substrate->initiate_reaction incubate Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal (e.g., Add ADP-Glo™ Reagent) incubate->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro IKKβ kinase inhibitor screening assay.

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison of IKKβ inhibitors. Specific details may vary between studies.

In Vitro IKKβ Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IKKβ.

  • Reagent Preparation: Recombinant human IKKβ enzyme, a suitable substrate (e.g., a peptide derived from IκBα), ATP, and the test inhibitor are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2).

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test inhibitor at various concentrations is pre-incubated with the IKKβ enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Signal Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[3] This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

LPS-Stimulated Cytokine Production in Human PBMCs

This cellular assay assesses the ability of an inhibitor to block the inflammatory response in primary human immune cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Inhibitor Treatment: The cells are pre-treated with various concentrations of the IKKβ inhibitor (e.g., this compound) for a short period (e.g., 30-60 minutes).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response and cytokine production.[14]

  • Incubation: The cells are incubated for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.

  • Data Analysis: The IC50 value for the inhibition of cytokine production is determined from the dose-response curve.

Mouse Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a model of rheumatoid arthritis.

  • Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[15] A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[15]

  • Inhibitor Administration: The test inhibitor (e.g., BMS-345541) is administered to the mice, typically orally, on a daily basis.[12] Treatment can be prophylactic (starting before the onset of disease) or therapeutic (starting after the onset of clinical symptoms).[12][16]

  • Clinical Assessment: The mice are monitored regularly for the incidence and severity of arthritis. Clinical signs such as paw swelling are measured, and a clinical score is assigned to each paw.[15]

  • Histological Analysis: At the end of the study, the joints are collected, and histological analysis is performed to assess the degree of inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: In some studies, biomarkers of inflammation, such as the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β) in the joint tissue, are measured.[12]

  • Data Analysis: The efficacy of the inhibitor is determined by comparing the clinical scores, histological parameters, and biomarker levels between the treated and vehicle control groups.

Conclusion

This compound is a highly potent and selective IKKβ inhibitor with an IC50 in the low nanomolar range and over 500-fold selectivity against the closely related IKKα.[5] Its dual activity against Tyk2 may offer a unique therapeutic profile.[5] In comparison, BMS-345541 is a well-characterized allosteric inhibitor with moderate selectivity for IKKβ over IKKα.[6][7] MLN120B and BI605906 are also potent and selective IKKβ inhibitors that have demonstrated efficacy in preclinical models.[7][9][13] The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the biological system being investigated. This guide provides a starting point for researchers to make an informed decision based on the available data.

References

Validating the Specificity of BMS-066 for the Tyk2 Pseudokinase Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), a newer class of inhibitors targets the less conserved pseudokinase domain (JH2), offering the potential for greater selectivity. This guide provides a comprehensive comparison of BMS-066, an early-generation Tyk2 pseudokinase inhibitor, with its more advanced successor, deucravacitinib (BMS-986165), and other established JAK inhibitors that act on the catalytic domain. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity and binding affinities of this compound and comparator compounds. This quantitative data, derived from various biochemical and cellular assays, highlights the distinct selectivity profiles of pseudokinase- and catalytic domain-targeted inhibitors.

Table 1: Biochemical Potency and Selectivity of Tyk2 Pseudokinase Inhibitors

CompoundTarget DomainAssay TypeIC50 / Kd / Ki (nM)Reference
This compound Tyk2 JH2Probe Displacement72[1][2]
IKKβEnzymatic9[1][2]
Deucravacitinib (BMS-986165) Tyk2 JH2Probe Displacement0.2 - 1.0[3]
Tyk2 JH2Binding Affinity (Ki)0.02
JAK1 JH2Binding Affinity1.0

Note: IC50 is the half-maximal inhibitory concentration, Kd is the dissociation constant, and Ki is the inhibition constant. A lower value indicates higher potency.

Table 2: Cellular Functional Potency of Tyk2 and JAK Inhibitors

CompoundIL-23 Stimulated Reporter Assay (IC50, nM)IL-12/IFNγ Release in Whole Blood (IC50, nM)IL-2 (JAK1/3) Induced pSTAT5 in Whole Blood (IC50, nM)TPO (JAK2) Induced pSTAT3 in Whole Blood (IC50, nM)Reference
This compound 1020---[1][2]
Deucravacitinib (BMS-986165) 2-14 (IL-23/IL-12/IFN-α signaling)401646>10,000[3]
Tofacitinib -505917217
Baricitinib -23511132
Upadacitinib -36857.841

Note: These cellular assays measure the functional consequences of kinase inhibition within a cellular context.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the Tyk2 signaling pathway and the workflows of key experimental assays used to validate inhibitor specificity.

Tyk2_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_jak Janus Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus receptor IL-12R / IL-23R / IFNAR Tyk2 Tyk2 receptor->Tyk2 2. Receptor Activation JAK2 JAK2 receptor->JAK2 Tyk2->Tyk2 STAT STAT Tyk2->STAT 4. STAT Phosphorylation JAK2->JAK2 JAK2->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization gene_expression Gene Expression (Inflammation) STAT_dimer->gene_expression 6. Nuclear Translocation cytokine Cytokine (e.g., IL-12, IL-23, IFNα) cytokine->receptor 1. Ligand Binding BMS066 This compound (Allosteric Inhibitor) BMS066->Tyk2 Inhibition

Caption: Tyk2 Signaling Pathway and Point of Inhibition.

Ligand_Displacement_Workflow cluster_assay Assay Plate cluster_data Data Analysis tyk2_jh2 Tyk2 JH2 Pseudokinase incubation Incubation tyk2_jh2->incubation labeled_probe Fluorescent/ Radiolabeled Probe labeled_probe->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation detection Signal Detection (FP, TR-FRET, SPA) incubation->detection Competition for Binding data_analysis Calculate IC50/Kd detection->data_analysis

Caption: Ligand Displacement Assay Workflow.

pSTAT_Flow_Cytometry_Workflow start Isolate Immune Cells (e.g., PBMCs) incubation Incubate with Inhibitor (e.g., this compound) start->incubation stimulation Stimulate with Cytokine (e.g., IL-12, IFNα) incubation->stimulation fix_perm Fix and Permeabilize Cells stimulation->fix_perm staining Stain with Fluorescent Antibodies (anti-pSTAT) fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify pSTAT levels and Calculate IC50 flow_cytometry->data_analysis

Caption: Phospho-STAT Flow Cytometry Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment of inhibitor specificity and potency.

Tyk2 Pseudokinase (JH2) Ligand Displacement Assay

This biochemical assay quantifies the ability of a test compound to displace a known fluorescent or radiolabeled ligand from the Tyk2 JH2 domain.

Principle: The assay is based on the principle of competitive binding. A fluorescently or radiolabeled probe with a known affinity for the Tyk2 JH2 domain is incubated with the purified pseudokinase domain. In the presence of a competing test compound, the binding of the probe is reduced, leading to a change in the detected signal.

Methodology (Fluorescence Polarization):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Dilute the recombinant human Tyk2 JH2 protein and a fluorescently labeled probe (e.g., JH2 probe 1) to their optimal concentrations in the assay buffer.

    • Create a serial dilution of the test compound.

  • Assay Procedure:

    • In a 384-well microplate, add the diluted test compound.

    • Add the diluted Tyk2 JH2 protein to all wells except the "no enzyme" control.

    • Add the fluorescent probe to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (FP) using a microplate reader.

    • The FP signal is inversely proportional to the amount of probe displaced by the test compound.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

This cell-based functional assay measures the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Principle: Tyk2 is a critical mediator of signaling downstream of certain cytokine receptors. Cytokine stimulation leads to the phosphorylation of STAT proteins. The ability of an inhibitor to block this phosphorylation event is a measure of its functional activity in a cellular context.

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

    • Resuspend the cells in an appropriate culture medium.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Aliquot the cells into a 96-well plate.

    • Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with a specific cytokine (e.g., IL-12 or IFNα) to induce Tyk2-dependent STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Fixation and Permeabilization:

    • Stop the stimulation by fixing the cells with a formaldehyde-based fixation buffer.

    • Permeabilize the cells using a detergent-based permeabilization buffer (e.g., methanol or saponin) to allow intracellular antibody staining.

  • Antibody Staining and Flow Cytometry:

    • Stain the cells with a fluorescently conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT4 for IL-12 stimulation).

    • Co-stain with antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration compared to the cytokine-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The validation of this compound and other Tyk2 inhibitors relies on a combination of biochemical and cellular assays. The data presented in this guide demonstrates that targeting the Tyk2 pseudokinase domain, as is the case with this compound and its successor deucravacitinib, can achieve a high degree of selectivity over other JAK family members. This is in contrast to traditional JAK inhibitors that target the more conserved ATP-binding site and often exhibit broader activity across the JAK family. The detailed experimental protocols provided herein offer a framework for researchers to rigorously assess the specificity and functional consequences of Tyk2 inhibition in their own studies, contributing to the development of more targeted therapies for immune-mediated diseases.

References

A Comparative Analysis of BMS-066 and Ropsacitinib for TYK2 Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Tyrosine Kinase 2 (TYK2) inhibitors: BMS-066, a pseudokinase domain stabilizer, and Ropsacitinib (PF-06826647), an ATP-competitive catalytic domain inhibitor. This document synthesizes available preclinical data to highlight their differential mechanisms of action, potency, selectivity, and cellular effects, supported by detailed experimental methodologies and visual pathway representations.

Executive Summary

This compound and Ropsacitinib represent two different strategies for targeting TYK2, a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. This compound acts as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to its stabilization and preventing the activation of the adjacent catalytic (JH1) domain. In contrast, Ropsacitinib is an orthosteric inhibitor that directly competes with ATP for binding at the active site of the TYK2 catalytic domain. This fundamental difference in their mechanism of action results in distinct selectivity and potency profiles, which are critical considerations for their therapeutic potential in autoimmune and inflammatory diseases.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the in vitro potency and selectivity of this compound and Ropsacitinib based on available experimental data.

Table 1: Inhibitory Potency (IC50) of this compound and Ropsacitinib in Biochemical and Cellular Assays

CompoundTarget/AssayIC50 (nM)Notes
This compound IKKβ9Also a primary target of this compound.
TYK2 (pseudokinase domain probe displacement)72Measures direct binding to the JH2 domain.[1][2]
IL-23-Stimulated Reporter Assay1020Cellular assay reflecting inhibition of the TYK2 pathway.[1][2]
LPS-Stimulated TNFα Release in PBMCs~200Cellular assay indicating anti-inflammatory activity.[1]
Ropsacitinib (PF-06826647) TYK2 (catalytic domain)17Direct inhibition of the JH1 domain's kinase activity.
JAK1 (catalytic domain)383Indicates selectivity over other JAK family members.
JAK2 (catalytic domain)74Shows some off-target activity against JAK2.

Table 2: Selectivity Profile

CompoundPrimary TYK2 Target DomainOther Notable TargetsSelectivity Notes
This compound Pseudokinase (JH2)IKKβHighly selective for the TYK2 pseudokinase domain over other kinases. Does not inhibit TYK2-independent signaling pathways like those for IL-2 (JAK1/JAK3) and thrombopoietin (JAK2).[3]
Ropsacitinib (PF-06826647) Catalytic (JH1)JAK2As an orthosteric inhibitor, it shows some cross-reactivity with the highly conserved ATP-binding site of other JAK family members, particularly JAK2.[4][5][6]

Mechanism of Action and Signaling Pathway

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling cascades of several cytokines implicated in autoimmune diseases. Upon cytokine binding to its receptor, TYK2 and another associated JAK are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.

This compound and Ropsacitinib interrupt this pathway at the level of TYK2, but through different mechanisms, as illustrated in the following diagrams.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 association JAKx JAK1 or JAK2 Receptor->JAKx association STAT STAT TYK2->STAT phosphorylates JAKx->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerization Gene Target Gene Transcription STAT_dimer->Gene translocation & activation

Caption: Generalized TYK2 signaling pathway.

Inhibitor Mechanisms of Action cluster_tyk2 TYK2 Protein TYK2 JH2 (Pseudokinase) JH1 (Catalytic) BMS066 This compound BMS066->TYK2:JH2 binds & stabilizes Ropsacitinib Ropsacitinib Ropsacitinib->TYK2:JH1 competes with ATP ATP ATP ATP->TYK2:JH1 binds

Caption: Differential binding sites of this compound and Ropsacitinib on TYK2.

Experimental Protocols

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compounds on the kinase activity of TYK2 and other JAK family members.

Methodology for Ropsacitinib (ATP-competitive assay): The biochemical kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Z'-LYTE™ kinase assay.

  • Serially diluted test compounds (e.g., Ropsacitinib) in DMSO are added to a 384-well plate.

  • A kinase reaction mixture containing the purified kinase (e.g., TYK2, JAK1, JAK2), a peptide substrate, and ATP is added to initiate the reaction.

  • The reaction is incubated at room temperature for a defined period (e.g., 1 hour).

  • A development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • After another incubation period, the TR-FRET signal is measured. The ratio of emission at two different wavelengths is used to calculate the extent of substrate phosphorylation.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Methodology for this compound (Pseudokinase Domain Probe Displacement Assay): This assay measures the ability of a compound to displace a fluorescently labeled probe from the TYK2 pseudokinase (JH2) domain.

  • A fluorescent probe with known affinity for the TYK2 JH2 domain is incubated with the purified JH2 domain protein.

  • Serially diluted test compounds (e.g., this compound) are added to the mixture.

  • The binding of the compound to the JH2 domain displaces the fluorescent probe, leading to a change in the fluorescence signal (e.g., fluorescence polarization or TR-FRET).

  • The change in fluorescence is measured, and the IC50 value is calculated, representing the concentration of the compound required to displace 50% of the bound probe.

Cellular Functional Assays

Objective: To assess the inhibitory effect of the compounds on TYK2-mediated signaling pathways in a cellular context.

IL-23-Stimulated STAT3 Phosphorylation/Reporter Assay:

  • A cell line expressing the IL-23 receptor and a STAT3-responsive reporter gene (e.g., luciferase) is used.

  • Cells are pre-incubated with various concentrations of the test compound (this compound or Ropsacitinib).

  • The cells are then stimulated with recombinant human IL-23 to activate the TYK2/STAT3 signaling pathway.

  • After a defined incubation period, the level of STAT3 phosphorylation can be measured by Western blot or flow cytometry using a phospho-STAT3 specific antibody.

  • Alternatively, for a reporter assay, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • IC50 values are determined by plotting the percentage of inhibition of STAT3 phosphorylation or reporter activity against the compound concentration.

cluster_workflow IL-23 Stimulated STAT3 Phosphorylation Assay Workflow start Plate cells expressing IL-23 receptor pretreat Pre-incubate with inhibitor (this compound or Ropsacitinib) start->pretreat stimulate Stimulate with IL-23 pretreat->stimulate incubate Incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure p-STAT3 (Western Blot/Flow Cytometry) or Reporter Gene Activity lyse->measure analyze Calculate IC50 measure->analyze

References

Bms-066: A Comparative Guide to its Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Bms-066, an inhibitor of IKKβ and Tyk2 pseudokinase. The following sections detail its inhibitory activity against its primary targets and other kinases, the signaling pathways involved, and the experimental methodologies used for these assessments.

Quantitative Kinase Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of IKKβ and the pseudokinase domain of Tyk2.[1] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for its primary targets.

The table below summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets. While it is known that this compound was tested against a panel of 155 kinases and showed greater than 75% inhibition against six of them at a concentration of 10 µM, the specific IC50 values for these off-target kinases are not publicly available.[1] Among these, Breast tumor kinase (Brk) was identified as the next most potently inhibited kinase.[1]

Kinase TargetIC50 (nM)Selectivity Notes
IKKβ 9Primary Target. Over 500-fold more selective for IKKβ than the closely related IKKα.[1]
Tyk2 (pseudokinase domain) 72Primary Target.[1]
Brk > 270Indicated to be the most potently inhibited off-target kinase, with this compound being over 30-fold selective for IKKβ over Brk.[1] The precise IC50 value is not specified in available literature.
Other Kinases -Six out of 155 tested kinases showed >75% inhibition at 10 µM. Specific IC50 values are not publicly available.[1]

Signaling Pathways

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary targets, IKKβ and Tyk2.

IKK_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNFa TNFα Receptor Receptor IL1 IL-1 LPS LPS IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation Bms066 This compound Bms066->IKK_complex Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Transcription

IKKβ Signaling Pathway

Tyk2_pathway cluster_cytokines Cytokines cluster_receptor_tyk2 Receptor Complex cluster_downstream_tyk2 Downstream Signaling IL12 IL-12 Cytokine_Receptor Cytokine Receptor IL23 IL-23 IFN Type I IFN Tyk2 Tyk2 Cytokine_Receptor->Tyk2 Activation JAK JAK Tyk2->JAK Trans-phosphorylation STAT STAT JAK->STAT Phosphorylation Bms066_Tyk2 This compound Bms066_Tyk2->Tyk2 Inhibition of Pseudokinase Domain STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus_Tyk2 Nucleus STAT_dimer->Nucleus_Tyk2 Translocation Gene_expression_Tyk2 Gene Expression (Immune Response) Nucleus_Tyk2->Gene_expression_Tyk2 Transcription

Tyk2 Signaling Pathway

Experimental Protocols

The following sections describe the general methodologies employed to determine the kinase inhibition profile of compounds like this compound.

In Vitro Kinase Inhibition Assay (IKKβ)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human IKKβ enzyme

  • Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP

  • Kinase assay buffer

  • This compound (or other test compounds)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, the IKKβ enzyme, the specific substrate, and the test compound at various concentrations are combined in the kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The luminescent detection reagent is added to the wells. This reagent quenches the kinase reaction and contains enzymes that convert the ADP generated from the kinase reaction into a luminescent signal.

  • Data Acquisition: The luminescence is measured using a microplate reader. The signal intensity is inversely proportional to the activity of the kinase.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tyk2 Pseudokinase Domain Binding Assay

As this compound targets the pseudokinase domain of Tyk2, a binding assay is more appropriate than a traditional kinase activity assay. A fluorescence polarization (FP) assay is a common method for this purpose.

Materials:

  • Recombinant human Tyk2 pseudokinase domain

  • A fluorescently labeled probe that binds to the Tyk2 pseudokinase domain

  • Binding assay buffer

  • This compound (or other test compounds)

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Reaction Setup: In a multi-well plate, the Tyk2 pseudokinase domain, the fluorescent probe, and the test compound at various concentrations are combined in the binding assay buffer.

  • Incubation: The mixture is incubated at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader. When the fluorescent probe is bound to the larger Tyk2 protein, it tumbles slower in solution, resulting in a high FP value. When a test compound displaces the probe, the smaller, free probe tumbles faster, leading to a low FP value.

  • Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration. This value represents the concentration of the compound required to displace 50% of the fluorescent probe from the Tyk2 pseudokinase domain.

Kinome-wide Selectivity Profiling

To assess the broader selectivity of a compound, it is typically screened against a large panel of kinases.

Procedure:

  • Primary Screen: this compound is initially tested at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., 155 kinases). The percentage of inhibition for each kinase is determined.

  • Hit Identification: Kinases that show significant inhibition (e.g., >75%) in the primary screen are identified as potential off-targets.

  • IC50 Determination: For the identified "hits," dose-response experiments are performed as described in the In Vitro Kinase Inhibition Assay protocol to determine the precise IC50 values. This allows for a quantitative comparison of the compound's potency against its primary target versus its off-targets.

References

BMS-066: A Dual Inhibitor of IKKβ and Tyk2 Pseudokinase in Inflammatory and Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparative analysis of BMS-066, a novel small molecule inhibitor, across various preclinical disease models. This compound distinguishes itself through a dual mechanism of action, targeting both I-kappa-B kinase beta (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). This unique profile suggests its potential as a therapeutic agent in a range of inflammatory and autoimmune disorders. This document summarizes key experimental data, outlines relevant protocols, and visualizes the underlying molecular pathways to facilitate an objective assessment of its performance.

Executive Summary

This compound has demonstrated potent inhibitory activity against IKKβ, a key kinase in the NF-κB signaling pathway, which is a central regulator of inflammation. Additionally, it allosterically inhibits Tyk2 by stabilizing its pseudokinase domain, thereby blocking downstream signaling of key cytokines such as IL-23 and Type I interferons. Preclinical studies in rodent models of inflammatory bowel disease (IBD) and arthritis have shown that oral administration of this compound leads to significant amelioration of disease symptoms, including reduced inflammation and protection against tissue damage. While direct head-to-head comparative studies with other specific inhibitors are not publicly available, the data presented herein provides a robust foundation for evaluating its potential therapeutic utility.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity and selectivity of this compound.

TargetAssay TypeIC50SelectivityReference
IKKβ In vitro kinase assay9 nM>500-fold vs. IKKα[1]
Kinase panel (155 kinases)->400-fold vs. >95% of kinases tested[1]
Brk kinase->30-fold vs. Brk[1]
Tyk2 Pseudokinase domain probe displacement72 nM-[1]
IL-23-stimulated reporter assay1020 nM-[1]
Cellular Activity LPS-stimulated cytokine production (human PBMCs)~200 nM-[1]
LPS-stimulated IκBα phosphorylation~200 nM-[1]
In Vivo Efficacy in Disease Models

The tables below present the efficacy of this compound in preclinical models of inflammatory bowel disease and adjuvant-induced arthritis.

Table 2.1: Efficacy of this compound in a Mouse Model of Inflammatory Bowel Disease

ModelTreatmentKey FindingsReference
Mouse Model of IBDOral administration of this compound (compound 4m)Demonstrated efficacy[2]

Table 2.2: Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis

ModelTreatmentDosageKey FindingsReference
Rat Adjuvant-Induced ArthritisOnce daily oral doses5 mg/kgSignificant reduction in paw swelling; Clear reduction of inflammation; More focal and less severe bone resorption[1]
10 mg/kgNearly complete suppression of paw swelling; Normal or minimal changes in inflammation and bone resorption; Dose-dependent protection against bone pitting[1]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats (General Protocol)

This protocol is a generalized representation of the methodology used in studies evaluating anti-inflammatory agents in the AIA model.

  • Induction of Arthritis: Lewis rats are typically used. Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the footpad or base of the tail of the right hind paw.

  • Treatment: Oral administration of this compound or vehicle control is initiated at the time of adjuvant injection (day 1) and continues daily for the duration of the study.

  • Assessment of Arthritis:

    • Paw Swelling: The volume of both the injected and contralateral paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of edema is calculated.

    • Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on erythema, swelling, and joint deformity.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

    • Micro-computed Tomography (µCT): Hind limbs can be analyzed by µCT to provide a quantitative assessment of bone resorption and structural changes.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (General Protocol)

This protocol outlines a common method for inducing colitis in mice to test the efficacy of therapeutic agents.

  • Induction of Colitis: C57BL/6 or BALB/c mice are often used. Acute colitis is induced by administering DSS (typically 2-5% w/v) in the drinking water for a period of 5-7 days.

  • Treatment: this compound or a vehicle control is administered orally once or twice daily, starting either before or concurrently with DSS administration.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.

    • Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.

    • Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin staining is used to evaluate the severity of inflammation, crypt damage, and cellular infiltration.

    • Myeloperoxidase (MPO) Activity: Colon tissue samples can be assayed for MPO activity, which is an indicator of neutrophil infiltration and inflammation.

Mandatory Visualization

Signaling Pathways

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB BMS066 This compound BMS066->IKK_complex Inhibits IKKβ IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines, etc.) Transcription->Inflammatory_Genes Tyk2_Signaling_Pathway cluster_extracellular_tyk2 Extracellular cluster_membrane_tyk2 Cell Membrane cluster_cytoplasm_tyk2 Cytoplasm cluster_nucleus_tyk2 Nucleus Cytokine Cytokine (e.g., IL-23, Type I IFN) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds Tyk2 Pseudokinase (JH2) Kinase (JH1) Cytokine_Receptor->Tyk2 Activates STAT STAT Tyk2:k->STAT Phosphorylates BMS066_tyk2 This compound BMS066_tyk2->Tyk2:pk Stabilizes & Allosterically Inhibits p_STAT p-STAT STAT->p_STAT Phosphorylation STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerizes STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocates DNA_tyk2 DNA STAT_dimer_n->DNA_tyk2 Binds Transcription_tyk2 Gene Transcription DNA_tyk2->Transcription_tyk2 Inflammatory_Genes_tyk2 Inflammatory Gene Expression Transcription_tyk2->Inflammatory_Genes_tyk2 Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Induction Induce Disease Model (e.g., AIA in Rats or DSS Colitis in Mice) Treatment_Group Administer this compound (Oral Gavage) Induction->Treatment_Group Control_Group Administer Vehicle Induction->Control_Group Clinical_Signs Monitor Clinical Signs (Paw Swelling, DAI) Treatment_Group->Clinical_Signs Control_Group->Clinical_Signs Tissue_Collection Endpoint Tissue Collection (Joints, Colon) Clinical_Signs->Tissue_Collection Histology Histopathological Analysis Tissue_Collection->Histology Biomarkers Biomarker Analysis (e.g., MPO, Cytokines) Tissue_Collection->Biomarkers Imaging Imaging (e.g., µCT) Tissue_Collection->Imaging Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Biomarkers->Statistical_Analysis Imaging->Statistical_Analysis

References

Reproducibility of Bms-066 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Bms-066, a potent inhibitor of IκB kinase β (IKKβ) and a stabilizer of the Tyk2 pseudokinase domain. The objective is to offer a clear and structured overview of its reported performance, alongside data for alternative compounds, to aid in the evaluation of its reproducibility and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Comparative Quantitative Data

The following tables summarize the reported in vitro potency and cellular activity of this compound and a key comparator, Deucravacitinib, a selective TYK2 inhibitor. It is important to note that these values are compiled from different sources and were not determined in head-to-head comparative studies.

Table 1: In Vitro Potency of this compound and Comparator

CompoundTargetAssay TypeIC50 (nM)SelectivitySource(s)
This compound IKKβKinase Assay9>500-fold vs. IKKα[1][2]
Tyk2Pseudokinase Domain Probe Displacement72-[1]
Deucravacitinib TYK2Probe Displacement Assay0.2>100-fold vs. JAK1/3, >2000-fold vs. JAK2 (cellular assays)[3]
JAK1Kinase Binding Assay>10,000-[3]
JAK2Kinase Binding Assay>10,000-[3]
JAK3Kinase Binding Assay>10,000-[3]

Table 2: Cellular Activity of this compound and Comparator

CompoundCell TypeAssayEndpointIC50 (nM)Source(s)
This compound Human PBMCsLPS-stimulatedTNFα release~150-200[1]
Human PBMCsLPS-stimulatedIκBα phosphorylation~200[1]
T-cellsIL-23-stimulatedReporter Assay1020[1]
Deucravacitinib Cellular AssaysIL-12, IL-23, IFN-α signaling-2-19[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

IKK_NFkB_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) RIP1->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα Bms066 This compound Bms066->IKK_complex Inhibits IKKβ p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (NF-κB) IkBa_p65_p50->p65_p50 Releases Ub Ubiquitination p_IkBa->Ub p_IkBa->p65_p50 Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: IKKβ/NF-κB Signaling Pathway Inhibition by this compound.

Tyk2_STAT_Signaling_Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 (JH1, JH2) Receptor->Tyk2 Activates JAK JAK2 Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates Bms066 This compound Bms066->Tyk2 Stabilizes Pseudokinase Domain (JH2) JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Tyk2/STAT Signaling Pathway Modulation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard published methods and may not represent the exact procedures used in the original studies for this compound due to the lack of access to the full-text primary literature.

IKKβ Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IKKβ enzyme.

  • Reagents: Recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a microplate, add the IKKβ enzyme, the test compound dilutions, and the IKKtide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

    • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Tyk2 Pseudokinase Domain Binding Assay

This assay determines the binding affinity of a compound to the Tyk2 pseudokinase (JH2) domain.

  • Reagents: Recombinant human Tyk2 JH2 domain, a fluorescently labeled probe known to bind to the JH2 domain, assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the Tyk2 JH2 domain, the fluorescent probe, and the test compound dilutions.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar signal that changes upon probe displacement.

    • The IC50 value is determined by the concentration of the compound that causes a 50% reduction in the fluorescent signal, indicating displacement of the probe.

LPS-induced TNFα Release from Human PBMCs

This cellular assay assesses the anti-inflammatory activity of a compound.

  • Procedure:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the IC50 value based on the dose-dependent inhibition of TNFα release.

Mouse Model of Inflammatory Bowel Disease (IBD)

This in vivo model evaluates the efficacy of a compound in a disease-relevant context. A common model is dextran sulfate sodium (DSS)-induced colitis.

  • Animal Model: 8-12 week old C57BL/6 mice.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment: Administer this compound orally at various doses daily, starting from the induction of colitis. A vehicle control group should be included.

  • Efficacy Readouts:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measure the length of the colon at the end of the study, as inflammation leads to colon shortening.

    • Histology: Collect colon tissue for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound.

Preclinical_Evaluation_Workflow Target_ID Target Identification (IKKβ, Tyk2) Biochem_Assay Biochemical Assays (Kinase & Binding) Target_ID->Biochem_Assay Cell_Assay Cell-Based Assays (PBMC, Reporter) Biochem_Assay->Cell_Assay Selectivity Selectivity Profiling (Kinome Scan) Biochem_Assay->Selectivity InVivo_Model In Vivo Efficacy Model (Mouse Colitis) Cell_Assay->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Lead Candidate (this compound) Tox->Candidate

Caption: General Preclinical Workflow for an IKKβ/Tyk2 Inhibitor.

References

Independent Validation of Published Bms-066 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Bms-066, a potent and selective inhibitor of IκB kinase 2 (IKK2 or IKKβ) with additional activity against the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). The information is compiled from publicly available data for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by targeting two key signaling pathways involved in inflammation and immune responses: the IKKβ/NF-κB pathway and the Tyk2/STAT pathway.

IKKβ/NF-κB Signaling Pathway:

The canonical NF-κB signaling pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes. This compound directly inhibits the kinase activity of IKKβ, thereby preventing the degradation of IκBα and blocking the downstream activation of NF-κB.

IKK_NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB phosphorylates IκBα Bms066 This compound Bms066->IKK_complex inhibits IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces

IKKβ/NF-κB Signaling Pathway Inhibition by this compound

Tyk2/STAT Signaling Pathway:

Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1] Cytokine binding to their receptors leads to the activation of receptor-associated JAKs, including Tyk2. These activated kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2] this compound inhibits the pseudokinase domain of Tyk2, which is thought to regulate the activity of the kinase domain, thereby interfering with the downstream signaling cascade.[3][4]

Tyk2_STAT_Pathway cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / IFN Receptor Cytokine Receptor Cytokine->Receptor Tyk2_JAK2 Tyk2 / JAK2 Receptor->Tyk2_JAK2 activates STAT STAT Tyk2_JAK2->STAT phosphorylates Bms066 This compound Bms066->Tyk2_JAK2 inhibits Tyk2 pseudokinase STAT_p P-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene induces

Tyk2/STAT Signaling Pathway Inhibition by this compound

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)Reference
IKKβ (IKK2)Kinase Assay9[5]
Tyk2Pseudokinase Domain Probe Displacement72[4]
IL-23 stimulated reporter assayCellular Assay1020[4]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

SpeciesDosing RouteBioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Reference
MouseOral43332.91.3[5]
RatOral25253.52.3[5]

Experimental Protocols

In Vivo Mouse Model of Inflammatory Bowel Disease (IBD):

The efficacy of this compound was evaluated in a mouse model of IBD. While the specific protocol for the this compound study is detailed in the primary publication, a general and widely used method for inducing colitis in mice is the dextran sodium sulfate (DSS) model.[6][7]

Experimental Workflow for DSS-Induced Colitis Model:

DSS_Workflow start Start: Acclimatize Mice dss Induce Colitis: Administer DSS in drinking water (e.g., 2-5% for 5-7 days) start->dss treatment Treatment: Administer this compound or vehicle control (e.g., oral gavage) dss->treatment monitoring Monitor Daily: - Body weight - Stool consistency - Rectal bleeding treatment->monitoring euthanasia Euthanize Mice (e.g., Day 7-10) monitoring->euthanasia analysis Analyze Colon: - Length and weight - Histology (inflammation scoring) - Myeloperoxidase (MPO) activity - Cytokine levels (e.g., TNF-α, IL-6) euthanasia->analysis end End: Data Analysis analysis->end

Workflow for a DSS-induced mouse model of IBD.

Key Steps in the DSS-Induced Colitis Protocol: [7]

  • Animal Model: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.

  • Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5 to 7 days. Control animals receive regular drinking water.

  • Treatment: this compound is administered orally, typically by gavage, at specified doses. A vehicle control group is also included.

  • Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is often calculated based on these parameters.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The length and weight of the colon are measured.

  • Histological Analysis: A portion of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then scored for the severity of inflammation, crypt damage, and ulceration.

  • Biochemical Analysis: Colon tissue can be homogenized to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA or qPCR.

Comparison with Alternatives

A direct comparison with specific alternative compounds requires access to head-to-head study data which is not publicly available. However, this compound can be conceptually compared to other IKKβ or JAK/Tyk2 inhibitors based on their selectivity and mechanism of action. The dual inhibition of both IKKβ and Tyk2 by this compound suggests a broader anti-inflammatory profile compared to agents that target only one of these pathways. Further research and clinical trials would be necessary to validate the therapeutic potential of this dual-targeting approach.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Bms-066

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bms-066. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.

Compound Identification:

  • Name: this compound

  • Synonyms: BMS 066, BMS066

  • CAS Number: 914946-88-6[1][2]

  • Mechanism of Action: this compound is a potent inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) and Tyk2 (Tyrosine Kinase 2) pseudokinase.[1]

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety is crucial. This involves a combination of engineering controls and personal protective equipment to minimize exposure. The following table summarizes the required PPE and safety measures.

Control Requirement Purpose
Ventilation Use only in a well-ventilated area, preferably within a chemical fume hood.[3]To minimize inhalation of dust or aerosols.
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from splashes or dust.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]To prevent skin contact.
Body Protection Laboratory coat or impervious clothing.[3]To protect skin and personal clothing from contamination.
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.To prevent inhalation of airborne particles.
Handling and Storage Procedures

Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Procedure Guideline Rationale
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]To prevent accidental exposure and contamination.
Storage (Powder) Store in a dry, dark place at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Keep container tightly closed.[2]To ensure chemical stability and prevent degradation.
Storage (In Solvent) Store at -80°C. Use within 6 months. Avoid repeated freeze-thaw cycles.[1]To maintain the stability of the compound in solution.
Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is required.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear full personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused this compound Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service.
Contaminated Materials All contaminated materials (e.g., gloves, lab coats, absorbent materials) should be placed in a sealed, labeled container and disposed of as hazardous waste.[3]

Visualized Experimental Workflow and Signaling Pathway

To further clarify the operational procedures and the compound's mechanism of action, the following diagrams are provided.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve this compound from Storage B->C D Equilibrate to Room Temperature C->D E Weigh Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Dispose of Liquid Waste H->I J Dispose of Solid Waste H->J K Doff PPE I->K J->K

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

G This compound Inhibition of NF-κB and JAK/STAT Pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway Stimulus1 Stimulus (e.g., LPS, TNF-α) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus1->IKK_complex IKB IκBα IKK_complex->IKB phosphorylates NFKB NF-κB (p65/p50) Nucleus1 Nucleus NFKB->Nucleus1 translocates to Gene_Expression1 Pro-inflammatory Gene Expression Stimulus2 Cytokine (e.g., IL-23) Receptor Cytokine Receptor Stimulus2->Receptor Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Nucleus2 Nucleus STAT->Nucleus2 dimerizes & translocates to Gene_Expression2 Gene Expression Bms066 This compound Bms066->IKK_complex inhibits IKKβ Bms066->Tyk2 inhibits

Caption: this compound inhibits the IKKβ and Tyk2 kinases, blocking inflammatory signaling pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.